molecular formula C17H26Cl2N2O3 B1662594 R (+)-Eticloride hydrochloride CAS No. 97612-24-3

R (+)-Eticloride hydrochloride

Katalognummer: B1662594
CAS-Nummer: 97612-24-3
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: HFJFXXDHVWLIKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eticlopride is a dopamine D2 and D3 receptor antagonist (Kis = 0.029 and 0.46 nM in MN9D mouse neuronal cells expressing rat D2 and human D3 receptors, respectively). It is selective for dopamine D2 and D3 receptors (IC50s = 1 and 113 nM, respectively) over dopamine D1, α2-adrenergic, and β-adrenergic, histamine H1, and muscarinic receptors (IC50s = 700->100,000 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 (IC50s = 6,200 and 830, respectively), but does bind α1-adrenergic receptors (α1-ARs;  IC50 = 110 nM) in radioligand binding assays. Eticlopride (10 μg/kg) inhibits stereotyped behavior in rats induced by 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT). It also inhibits ketamine- and cocaine-induced hypermotility in rats when administered at doses of 20 and 50 μg/kg, respectively.>Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

97612-24-3

Molekularformel

C17H26Cl2N2O3

Molekulargewicht

377.3 g/mol

IUPAC-Name

5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride

InChI

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H

InChI-Schlüssel

HFJFXXDHVWLIKX-UHFFFAOYSA-N

Isomerische SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl

Kanonische SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl

Löslichkeit

>56.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyme

5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide
A 38503
eticlopride
FLB 131
FLB-131

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: Eticlopride Hydrochloride as a Selective D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive operational framework for the use of Eticlopride Hydrochloride (specifically the bioactive S(-)-enantiomer ) in D2 receptor antagonism.

Executive Summary

Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist for the dopamine D2-like receptor family (D2, D3). Unlike phenothiazines or butyrophenones, Eticlopride exhibits a distinct binding mode that stabilizes the receptor in a specific inactive conformation, making it a critical tool for dissecting dopaminergic signaling pathways.

Critical Technical Note on Stereochemistry: While some databases list "R(+)-Eticloride" as a synonym, the potent biological activity resides in the S(-)-Eticlopride enantiomer. The R(+) isomer typically exhibits significantly lower affinity (


 > 100-fold difference) and is often employed as a negative control. For the purpose of D2 antagonism, this guide focuses on the properties and protocols for S(-)-Eticlopride .

Chemical & Physical Profile

PropertySpecification
IUPAC Name 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide hydrochloride
CAS Number 97612-24-3 (Hydrochloride), 84226-12-0 (Free base)
Molecular Formula C₁₇H₂₅ClN₂O₃[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 377.31 g/mol
Solubility Water (50 mM), DMSO (100 mM), Ethanol (25 mM)
Appearance White to off-white solid

Pharmacological Mechanism[1][4][9][10][11][12]

Receptor Affinity and Selectivity

Eticlopride is defined by its nanomolar affinity for D2-like receptors and low affinity for D1-like receptors.

  • D2 Receptor (

    
    ):  ~0.06 – 0.09 nM
    
  • D3 Receptor (

    
    ):  ~0.1 – 0.4 nM
    
  • D1 Receptor (

    
    ):  > 10,000 nM
    
  • Selectivity Ratio (D2:D1): > 100,000:1

Mechanism of Action

Eticlopride functions as an inverse agonist/antagonist .[9] It binds to the orthosteric binding site (OBS) of the D2 receptor.[10]

  • Blockade: Sterically prevents dopamine binding, inhibiting

    
    -protein coupling.
    
  • Inverse Agonism: Suppresses constitutive (basal) activity of the D2 receptor, reducing basal cAMP inhibition even in the absence of dopamine.

  • Structural Biology: Crystallographic studies reveal that Eticlopride binds in a pose parallel to the membrane plane, interacting with transmembrane helix 5 (TM5), distinct from the binding mode of other antagonists like risperidone.[10]

Signaling Pathway Blockade

The following diagram illustrates the specific node blockade within the dopaminergic signaling cascade.

D2_Signaling_Blockade DA Dopamine (Ligand) D2R D2 Receptor (GPCR) DA->D2R Activates ETIC S(-)-Eticlopride ETIC->D2R  BLOCKS (Ki ~0.1nM) Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates Physio Physiological Response (Locomotion/Reward) PKA->Physio Modulates

Figure 1: Mechanism of D2 Receptor Blockade by Eticlopride.[4][5][11][10][12][13] The antagonist prevents Gi/o coupling, thereby reversing the inhibition of Adenylyl Cyclase.

Experimental Protocols

Reagent Preparation (Self-Validating Protocol)

To ensure reproducibility, verify the solubility and concentration using the following tiered solvation method.

Target Concentration: 10 mM Stock

  • Weighing: Accurately weigh 3.77 mg of S(-)-Eticlopride HCl.

  • Primary Solvent: Add 1 mL of sterile distilled water or saline (0.9% NaCl).

    • Validation Check: Solution should be clear and colorless immediately. If cloudy, verify compound identity (salt vs. free base).

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C. Stable for up to 3 months. Avoid freeze-thaw cycles.

In Vitro Radioligand Competition Binding Assay

This protocol measures the affinity (


) of Eticlopride by displacing a radioligand (e.g., [³H]-Raclopride or [³H]-Spiperone).

Workflow Visualization:

Binding_Assay_Workflow Step1 Membrane Prep (CHO-D2 Cells) Step2 Incubation (Membranes + [3H]-Ligand + Eticlopride) Step1->Step2 Step3 Equilibrium (60 min @ 25°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Non-linear Regression) Step5->Step6

Figure 2: Operational workflow for competitive binding assays.

Step-by-Step Methodology:

  • Buffer Prep: Tris-HCl (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Incubation:

    • Total Volume: 250 µL.

    • Add 50 µL Membrane suspension (20-40 µg protein).

    • Add 50 µL [³H]-Raclopride (Final conc: ~2 nM).

    • Add 50 µL Eticlopride (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Wash: 3x wash with 5 mL ice-cold buffer.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
In Vivo Administration (Rodent Models)

Eticlopride is blood-brain barrier (BBB) permeable.

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).[2]

  • Effective Dose Range: 0.01 – 0.1 mg/kg.

    • Low Dose (0.01-0.03 mg/kg): Selective D2 blockade without gross motor impairment.

    • High Dose (>0.1 mg/kg): Catalepsy and significant locomotor suppression.

  • Pre-treatment Time: Administer 20–30 minutes prior to behavioral testing.

References

  • Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science. Retrieved from [Link]

  • PubChem. (n.d.). Eticlopride | C17H25ClN2O3. National Library of Medicine. Retrieved from [Link]

  • Martelle, J. L., et al. (2007). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Psychopharmacology. Retrieved from [Link]

  • Michino, M., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. Retrieved from [Link]

Sources

Eticlopride: A Technical Guide to its Discovery, Structure, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Eticlopride is a substituted benzamide that has become an invaluable tool in neuroscience research due to its high affinity and selectivity as an antagonist for D2-like dopamine receptors.[1] Initially developed as a potential antipsychotic agent, its journey has transitioned from the clinical path to a cornerstone of preclinical investigation into the dopaminergic system.[1][2] This guide provides an in-depth examination of the historical context of eticlopride's discovery, a detailed analysis of its chemical structure and synthesis, and a thorough overview of its pharmacological profile, emphasizing the structure-activity relationships that define its potent and selective action.

Genesis of a Selective Antagonist: The Discovery of Eticlopride

The development of eticlopride in the 1980s was a direct result of a concerted effort to create more specific dopamine receptor antagonists.[3] The first generation of antipsychotic medications, while effective, often came with a broad receptor-binding profile, leading to significant side effects. The scientific imperative was to design molecules that could selectively target the dopamine D2 receptor, which was hypothesized to be the primary mediator of antipsychotic efficacy.

Eticlopride emerged from research into substituted benzamides, a class of compounds known for their dopamine-blocking properties.[3] Its synthesis was a rational design based on the structure-activity relationships (SAR) of its predecessors, such as raclopride. Researchers systematically modified the benzamide scaffold to enhance potency and selectivity. The key innovation in eticlopride's structure was the combination of an ethyl group at the aromatic 5-position and a chlorine atom at the 3-position.[2] This specific combination resulted in a compound that was found to be 27 times more potent than remoxipride and nearly 35 times more potent than raclopride in displacing [3H]spiperone, a classic D2 receptor radioligand.[2]

Although initially explored for its potential as an antipsychotic, eticlopride never progressed to widespread clinical use in humans.[2][3] However, its exceptional potency and selectivity made it an ideal research tool. It allows scientists to dissect the specific roles of D2 and D3 dopamine receptors in various physiological and pathological processes, including reward, motor control, addiction, and models of schizophrenia and Parkinson's disease.[3]

The Chemical Blueprint: Structure and Properties

The precise arrangement of atoms in eticlopride is fundamental to its biological activity. Its chemical identity and properties are well-characterized.

  • IUPAC Name : 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide[3]

  • Molecular Formula : C₁₇H₂₅ClN₂O₃[3][]

  • Molecular Weight : 340.85 g/mol (free base)[3][], 377.31 g/mol (hydrochloride salt)[2][5]

Synthesis_Workflow Start Ethyl-2,4-dimethoxybenzene Step1 Lithiation & Carboxylation Start->Step1 Intermediate1 Substituted Benzoic Acid Step1->Intermediate1 Step2 Demethylation & Chlorination Intermediate1->Step2 Intermediate2 3-chloro-5-ethyl-6-hydroxy -2-methoxybenzoic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Amine (S)-2-aminomethyl -N-ethyl-pyrrolidine Amine->Step3 End Eticlopride Step3->End

Caption: High-level workflow for the chemical synthesis of Eticlopride.

Pharmacological Profile and Mechanism of Action

Eticlopride's utility is defined by its potent and selective antagonism of D2-like dopamine receptors. It functions by competitively blocking these receptors, thereby inhibiting dopamine signaling. [3]

Receptor Binding Affinity

Eticlopride exhibits high affinity for D2 and D3 receptors, with a lower affinity for D4 and significantly less for other receptor types. [3][5]This selectivity is crucial for its application as a specific pharmacological probe.

Receptor SubtypeBinding Affinity (Ki)Source
Dopamine D2 0.029 nM - 0.50 nM[3][6]
Dopamine D3 0.16 nM - 0.46 nM[3][6]
Dopamine D4 22.3 nM[5]
α1-Adrenergic 112 nM[7]
5-HT2 (Serotonin) 830 nM[6][7]
α2-Adrenergic 699 nM[7]
5-HT1 (Serotonin) 6220 nM[6][7]

Note: Ki values can vary between studies and assay conditions.

Structure-Activity Relationship (SAR)

The high affinity and selectivity of eticlopride are not accidental; they are a direct consequence of its chemical architecture.

  • N-Ethyl Group : The ethyl group on the pyrrolidine nitrogen contributes significantly to binding affinity at both D2 and D3 receptors. [8]* Aromatic Substituents : As previously mentioned, the ethyl group at the 5-position and the chlorine at the 3-position of the benzamide ring were found to be optimal for enhancing potency. [2]* Stereochemistry : The (S)-configuration of the pyrrolidine ring is essential. The corresponding (R)-enantiomer is substantially less active, indicating a precise stereospecific interaction with the receptor's binding pocket. [2] Recent studies have further explored the SAR of eticlopride by creating analogues with modifications at the pyrrolidine ring, confirming that the native structure is highly optimized for D2/D3 receptor antagonism. [8][9]

Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_pathway Dopamine Dopamine D2_Receptor D2/D3 Binding Site Dopamine->D2_Receptor:f1 Binds & Activates Eticlopride Eticlopride Eticlopride->D2_Receptor:f1 Binds & Blocks Activation Signal Transduction D2_Receptor:f0->Activation Blockade Inhibition of Signal D2_Receptor:f0->Blockade

Caption: Eticlopride competitively blocks dopamine at the D2/D3 receptor site.

Conclusion

Eticlopride stands as a testament to the power of rational drug design. Born from the systematic optimization of the substituted benzamide scaffold, it achieved remarkable potency and selectivity for D2-like dopamine receptors. While its clinical ambitions were superseded by newer agents, its true legacy lies in the laboratory. As a precise and reliable pharmacological tool, eticlopride has been instrumental in advancing our understanding of the complex roles of the dopaminergic system in health and disease. Its story underscores a vital principle in drug development: even compounds that do not become therapies can become indispensable instruments of discovery.

References

  • Title: Eticlopride - Grokipedia.
  • Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride.
  • Title: Eticlopride | C17H25ClN2O3 | CID 57267.
  • Title: Eticlopride hydrochloride | Non-selective Dopamine.
  • Title: Eticlopride molecule. (A) Chemical structure with atoms labeled.
  • Title: CAS 84226-12-0 Eticlopride.
  • Title: Eticlopride hydrochloride | D2 receptor Antagonist.
  • Title: Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands.
  • Title: A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.
  • Title: Eticlopride hydrochloride | D2 Receptor Antagonist.
  • Title: Eticlopride (hydrochloride).
  • Title: Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands.

Sources

An In-Depth Technical Guide to the In Vitro Characterization of R(+)-Eticlopride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro characterization of R(+)-Eticlopride hydrochloride, a potent and selective antagonist of the D2 and D3 dopamine receptors. As a cornerstone tool in dopamine receptor research, a thorough understanding of its binding and functional properties is paramount for the robust interpretation of experimental data. This document moves beyond rote protocols to explain the scientific rationale behind each step, ensuring a self-validating and reproducible experimental workflow.

Foundational Principles: Understanding R(+)-Eticlopride and its Target

R(+)-Eticlopride is a substituted benzamide that exhibits high affinity and selectivity for D2-like dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] Specifically, it is a well-established antagonist for the D2 and D3 receptor subtypes.[3][4] These receptors are critical players in numerous physiological processes, including motor control, cognition, and reward pathways.[5] Their dysregulation is implicated in various neuropsychiatric disorders, making them key targets for therapeutic intervention.

The D2 receptor, the primary target of R(+)-Eticlopride, canonically couples to Gαi/o proteins.[6] Activation of this pathway by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, the dissociation of the G protein heterotrimer upon receptor activation initiates a cascade of downstream signaling events. Understanding this fundamental signaling pathway is crucial for designing and interpreting the functional assays described herein.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi/o-coupled signaling cascade initiated by dopamine binding to the D2 receptor, and its inhibition by R(+)-Eticlopride.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds & Activates Eticlopride R(+)-Eticlopride (Antagonist) Eticlopride->D2R Binds & Blocks G_Protein Gαi/oβγ (Inactive) D2R->G_Protein Activates G_alpha_GTP Gαi/o-GTP (Active) G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC_active Adenylyl Cyclase (Active) G_alpha_GTP->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) ATP ATP cAMP ↓ cAMP ATP->cAMP Conversion

Caption: Dopamine D2 Receptor Signaling Pathway.

Binding Affinity Characterization: The Radioligand Binding Assay

The initial and most fundamental step in characterizing R(+)-Eticlopride is to determine its binding affinity (Ki) for the D2 and D3 receptors. This is typically achieved through a competitive radioligand binding assay. The principle of this assay is to measure the ability of unlabeled R(+)-Eticlopride to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Causality Behind Experimental Choices:

  • Why a competitive assay? This format allows for the determination of the affinity of an unlabeled compound (R(+)-Eticlopride) by competing it against a radioligand whose binding characteristics are already well-defined.

  • Choice of Radioligand: A common choice for D2/D3 receptors is [3H]Spiperone or [3H]Raclopride. The key is to use a radioligand that binds with high affinity and selectivity to the receptor of interest.

  • Cell System: The assay is performed on cell membranes prepared from cell lines stably expressing the human D2 or D3 receptor (e.g., CHO or HEK293 cells). This ensures a high density of the target receptor and minimizes interference from other receptor types.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D2 or D3 Receptors) start->prep_membranes setup_assay Set up Assay Plate (96-well format) prep_membranes->setup_assay add_components Add Components to Wells: 1. Cell Membranes 2. [3H]Radioligand (constant concentration) 3. R(+)-Eticlopride (increasing concentrations) setup_assay->add_components incubate Incubate at Room Temperature add_components->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash scintillation Add Scintillation Cocktail wash->scintillation read Read Radioactivity (Scintillation Counter) scintillation->read analyze Data Analysis: - Plot % Inhibition vs. Log[Eticlopride] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation read->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human D2 or D3 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and the radioligand (e.g., [3H]Spiperone at a concentration close to its Kd).

    • Add increasing concentrations of R(+)-Eticlopride hydrochloride (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist, such as unlabeled Spiperone or Haloperidol).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the R(+)-Eticlopride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of R(+)-Eticlopride that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of R(+)-Eticlopride
Receptor SubtypeRadioligandKi (nM)Reference
Dopamine D2[3H]Spiperone~0.09 - 0.50[7]
Dopamine D3[3H]Spiperone~0.16 - 0.46[3][4]

Note: The exact Ki values can vary depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used.

Functional Characterization: Assessing Antagonist Activity

While binding assays confirm that R(+)-Eticlopride physically interacts with the D2 and D3 receptors, they do not provide information about its functional effect. To confirm its antagonist activity, functional assays are essential. These assays measure the ability of R(+)-Eticlopride to block the intracellular signaling cascade initiated by an agonist.

A. GTPγS Binding Assay

Scientific Rationale: The binding of an agonist to a Gαi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit, which is a critical step in G protein activation.[8][9] The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify this activation.[8][10] As an antagonist, R(+)-Eticlopride is expected to inhibit the agonist-stimulated binding of [35S]GTPγS.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the D2 or D3 receptor as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add cell membranes, GDP (to ensure G proteins are in their inactive state), and [35S]GTPγS.

    • Add a fixed, sub-maximal concentration of a D2/D3 agonist (e.g., Quinpirole).

    • Add increasing concentrations of R(+)-Eticlopride hydrochloride.

    • Include control wells for basal binding (no agonist) and agonist-stimulated binding (no antagonist).

  • Incubation and Filtration: Incubate the plate at 30°C for 30-60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.

  • Data Acquisition and Analysis:

    • Wash the filters and measure the bound radioactivity using a scintillation counter.

    • Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the R(+)-Eticlopride concentration.

    • Determine the IC50 value, which represents the concentration of R(+)-Eticlopride that inhibits 50% of the agonist-stimulated response.

B. cAMP Accumulation Assay

Scientific Rationale: Since D2 and D3 receptors are coupled to Gαi/o, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] To measure the antagonist effect of R(+)-Eticlopride, a cAMP accumulation assay is performed in whole cells. In this assay, adenylyl cyclase is first stimulated with an agent like forskolin, and then the ability of a D2/D3 agonist to inhibit this stimulated cAMP production is measured. R(+)-Eticlopride, as an antagonist, will block this inhibition.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the D2 or D3 receptor in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of R(+)-Eticlopride hydrochloride.

    • Add a fixed concentration of a D2/D3 agonist (e.g., Quinpirole).

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[11]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the R(+)-Eticlopride concentration.

    • Determine the IC50 value for the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Concluding Remarks and Future Directions

This guide has outlined the essential in vitro methodologies for the comprehensive characterization of R(+)-Eticlopride hydrochloride. By systematically determining its binding affinity and functional antagonism at D2 and D3 receptors, researchers can confidently employ this pharmacological tool in their studies. The protocols provided are designed to be robust and reproducible, with a clear rationale for each experimental step.

Further characterization could involve investigating the kinetics of R(+)-Eticlopride binding (on- and off-rates) or exploring its potential for biased agonism, although it is generally considered a neutral antagonist.[12][13] Additionally, assessing its selectivity against a broader panel of GPCRs and other targets is crucial for a complete pharmacological profile. The foundational data generated from the assays described herein are indispensable for the interpretation of more complex cellular and in vivo studies, ultimately advancing our understanding of the dopaminergic system and its role in health and disease.

References

  • Taylor & Francis Online. Eticlopride – Knowledge and References . [Link]

  • National Institutes of Health (NIH). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism . [Link]

  • National Institutes of Health (NIH). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats . [Link]

  • National Institutes of Health (NIH). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment . [Link]

  • ResearchGate. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride | Request PDF . [Link]

  • PubMed. Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain . [Link]

  • MDPI. The COMT rs4680 Met Allele Is Associated with High Impulsivity, Hyperactivity and Inattention in Patients with Opioid Use Disorder . [Link]

  • National Institutes of Health (NIH). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride . [Link]

  • ACS Publications. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity . [Link]

  • National Institutes of Health (NIH). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands . [Link]

  • National Institutes of Health (NIH). Functional assays to define agonists and antagonists of the sigma-2 receptor . [Link]

  • National Institutes of Health (NIH). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors . [Link]

  • National Institutes of Health (NIH). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors . [Link]

  • Creative Bioarray. GTPγS Binding Assay . [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Wikipedia. Dopamine receptor D2 . [Link]

  • ACS Publications. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands | Journal of Medicinal Chemistry . [Link]

  • National Institutes of Health (NIH). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) . [Link]

  • National Institutes of Health (NIH). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy . [Link]

  • National Center for Biotechnology Information. GTPγS Binding Assays . [Link]

  • National Institutes of Health (NIH). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 . [Link]

  • Taylor & Francis Online. Dopamine Receptor Signaling . [Link]

  • ResearchGate. Radioligand binding assay in D2R and D3R | Download Table . [Link]

  • ACS Publications. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry . [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol . [Link]

  • National Center for Biotechnology Information. Biochemistry, Dopamine Receptors - StatPearls . [Link]

  • ResearchGate. What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? . [Link]

  • MDPI. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor . [Link]

  • YouTube. Measuring G-Protein-Coupled Receptor Signaling - Preview . [Link]

  • PubMed. cAMP assays in GPCR drug discovery . [Link]

  • Taylor & Francis Online. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands . [Link]

Sources

Understanding the Antipsychotic Potential of Eticlopride Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eticlopride, a substituted benzamide, has long served as a "gold standard" radioligand in PET imaging due to its picomolar affinity for dopamine D2-like receptors. However, its clinical translation as an antipsychotic has been stalled by poor oral bioavailability and a lack of subtype selectivity between D2 and D3 receptors.

This technical guide addresses the medicinal chemistry and pharmacological strategies currently employed to transform the eticlopride scaffold into viable antipsychotic candidates. We move beyond simple halogen substitutions to explore bitopic ligand design —a strategy that tethers the eticlopride orthosteric core to secondary pharmacophores, unlocking D3 receptor selectivity crucial for treating the negative symptoms of schizophrenia.

Part 1: Pharmacological Rationale

From "Sledgehammer" to "Scalpel"

Current antipsychotics (e.g., haloperidol, raclopride) primarily target the Orthosteric Binding Site (OBS) of the D2 receptor. While effective for positive symptoms (hallucinations), this blockade often leads to Extrapyramidal Symptoms (EPS) and fails to address cognitive deficits.

The Eticlopride Opportunity: Eticlopride binds the D2/D3 OBS with high affinity (


 nM). The goal of analogue development is to maintain this high affinity while introducing functional selectivity  or subtype selectivity  (specifically D3 > D2).
  • D2 Blockade: Controls positive symptoms (Mesolimbic pathway).

  • D3 Blockade: Modulates cognition and negative symptoms (Mesocortical pathway) and reduces EPS risk.

Mechanism of Action: The Bitopic Shift

Recent crystal structures (PDB: 3PBL) reveal that while the D2 and D3 OBS are nearly identical, their extracellular loops differ. D3 receptors possess a unique Secondary Binding Pocket (SBP) .

The Design Strategy:

  • Anchor: Eticlopride binds the conserved OBS.

  • Linker: A polymethylene chain extends out of the OBS.

  • Warhead: A secondary pharmacophore (SP) binds the D3-specific SBP.

BitopicMechanism Eticlopride Eticlopride Core (Orthosteric Scaffold) Linker Alkyl Linker (4-6 Carbons) Eticlopride->Linker Chemical Conjugation D2R D2 Receptor (Non-Selective Binding) Eticlopride->D2R Binds OBS D3R D3 Receptor (High Affinity Selectivity) Eticlopride->D3R Binds OBS SP Secondary Pharmacophore (e.g., Indole/Phenylpiperazine) Linker->SP SP->D2R Steric Clash (Low Affinity) SP->D3R Binds SBP (Specific Interaction) Response Therapeutic Outcome: Reduced Negative Symptoms Lower EPS D3R->Response Antagonism

Figure 1: The logic of bitopic ligand design.[1][2] The secondary pharmacophore exploits structural differences in the extracellular loops of D2 vs D3 receptors.

Part 2: Medicinal Chemistry & SAR[1][2][3][4][5]

The Structure-Activity Relationship (SAR) of eticlopride analogues focuses on three regions: the pyrrolidine nitrogen, the aromatic ring substituents, and the amide linker.

The Pyrrolidine Ring (The "Tail")

The basic nitrogen in the ethyl-pyrrolidine ring is essential for the salt bridge with Asp3.32 in the receptor.

  • N-Alkylation: Replacing the N-ethyl group with bulky groups often reduces affinity unless it serves as a linker to a secondary binding pocket.

  • Stereochemistry: The (S)-enantiomer is 100-fold more active than the (R)-enantiomer. Protocols must include chiral resolution.

The Benzamide Core (The "Head")
  • 5-Position (Ethyl): This alkyl group fits into a hydrophobic pocket. Replacing it with halogens (Br, I) creates radiotracers (e.g., [123I]-epidepride) but alters lipophilicity.

  • 6-Position (Hydroxy): Forms an intramolecular hydrogen bond with the carbonyl oxygen, planarizing the molecule. Do not modify this hydroxyl group; masking it (e.g., O-methylation) destroys affinity.

Bitopic Modifications (The "Bridge")

To create D3-selective analogues, the most successful strategy involves attaching a linker to the pyrrolidine nitrogen or the 5-position of the benzene ring.

Table 1: Comparative SAR of Eticlopride Analogues

Compound ClassModification SiteTarget PropertyOutcome
Native Eticlopride NoneBaseline

nM; Selectivity D3/D2 = 1 (Non-selective)
Halogenated Analogues Benzene C-5PET ImagingHigh affinity, but high non-specific binding (lipophilicity).
N-Linker-Indole Pyrrolidine ND3 Selectivity

nM; Selectivity D3/D2 > 50.
O-Alkylated Benzene C-4BioavailabilityImproved metabolic stability; tolerated if group is small.

Part 3: Experimental Protocols

Protocol A: Synthesis of Eticlopride Core

Validation: This protocol ensures the retention of the critical S-configuration.

  • Starting Material: 2,6-dimethoxybenzoic acid.

  • Lithiation: Treat with

    
    -BuLi in THF at -78°C, followed by quenching with ethyl iodide to install the 5-ethyl group.
    
  • Chlorination: Electrophilic aromatic substitution using

    
     to place the chlorine at position 3.
    
  • Demethylation: Selective demethylation of the 6-methoxy group using

    
     (boron tribromide) in DCM. Critical Step: Monitor strictly to avoid bis-demethylation.
    
  • Coupling: Activate the acid with ethyl chloroformate (mixed anhydride method) and couple with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine .

SynthesisFlow Start 2,6-Dimethoxybenzoic Acid Step1 1. n-BuLi / THF (-78°C) 2. Ethyl Iodide (5-Ethyl Installation) Start->Step1 Step2 SO2Cl2 / DCM (3-Chloro Installation) Step1->Step2 Step3 BBr3 / DCM (-78°C to RT) (Selective 6-O-Demethylation) Step2->Step3 Step4 Coupling: (S)-Aminomethyl-pyrrolidine + Ethyl Chloroformate Step3->Step4 Final Eticlopride (S)-Enantiomer Step4->Final

Figure 2: Synthetic pathway for the eticlopride scaffold. Note the selective demethylation step.

Protocol B: Competitive Binding Assay (Membrane Prep)

Purpose: Determine


 values for D2 vs D3.

Reagents:

  • Radioligand:

    
    -Methylspiperone (0.2 nM).
    
  • Source: CHO cells stably expressing human D2R or D3R.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

Workflow:

  • Harvest: Homogenize CHO cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in buffer.

  • Incubation: Mix membrane prep (

    
     protein), radioligand, and increasing concentrations of the Eticlopride Analogue (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • Non-Specific Binding (NSB): Must be defined by including

    
     (+)-Butaclamol. NSB should be <10% of total binding.
    

Part 4: In Vivo Validation & Limitations

Behavioral Models

To verify antipsychotic potential, analogues must be tested in models that differentiate between efficacy and side effects.

  • Conditioned Avoidance Response (CAR):

    • Method: Rats are trained to avoid a shock by moving to a safe zone upon a cue.

    • Relevance: Antipsychotics inhibit avoidance without inhibiting escape. Eticlopride analogues should show efficacy here.

  • Catalepsy Test (Bar Test):

    • Method: Place rat forepaws on a raised bar. Measure time to correct posture.

    • Relevance: High latency indicates EPS liability. D3-selective analogues should show reduced catalepsy compared to native eticlopride.

Clinical Limitations

Despite high potency, eticlopride analogues face barriers:

  • Blood-Brain Barrier (BBB) Penetration: Large bitopic ligands often have high molecular weight (>500 Da) and high Polar Surface Area (PSA), limiting CNS entry.

  • Cardiovascular Risk: D2 blockade in the periphery can cause hypotension.

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3] CNS Neuroscience & Therapeutics, 14(3), 248–262. Link

  • Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist.[4] Science, 330(6007), 1091-1095. Link

  • Kumar, V., et al. (2016). Synthesis and biological evaluation of bitopic ligands for the dopamine D3 receptor. Journal of Medicinal Chemistry, 59(16), 7634-7650. Link

  • De Paulis, T., et al. (1985). Substituted benzamides as dopamine antagonists. Synthesis and structure-activity relationships of eticlopride and related compounds. Journal of Medicinal Chemistry, 28(9), 1263-1269. Link

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders. Journal of Medicinal Chemistry, 55(22), 9465-9468. Link

Sources

Methodological & Application

Application Note: Dissolution and Preparation of R(+)-Eticlopride (Eticloride) Hydrochloride for Injection

[1]

Executive Summary & Compound Identification[1]

Critical Note on Nomenclature: The term "Eticloride" is frequently used in older literature or specific vendor catalogs as a synonym for Eticlopride . Furthermore, the user has specified the R-(+) enantiomer .

  • (S)-(-)-Eticlopride: The highly potent, selective dopamine D2/D3 receptor antagonist.[1]

  • (R)-(+)-Eticlopride: The less active enantiomer, often used as a stereoisomer control in receptor binding assays to validate specific binding.[1]

This guide details the dissolution of R(+)-Eticlopride Hydrochloride (R(+)-Eticloride HCl).[1] While the biological activity differs between enantiomers, their physicochemical solubility profiles are identical.

Key Solubility Metrics:

  • Water: Soluble (~37 mg/mL)[1][2]

  • Saline (0.9% NaCl): Soluble (Concentration dependent)[1][3]

  • DMSO: Soluble (~25 mg/mL)[1][3][4]

  • Ethanol: Soluble (~30 mg/mL)[1][4]

Physicochemical Characterization

Understanding the chemical nature of the salt is prerequisite to successful formulation.

PropertySpecification
Compound Name R(+)-Eticlopride Hydrochloride (R(+)-Eticloride)
Chemical Class Substituted Benzamide
Molecular Weight ~377.31 g/mol (anhydrous basis)
Salt Form Hydrochloride (HCl) - Highly polar, aids aqueous solubility
pKa ~8.9 (amine group); requires pH attention in unbuffered saline
Appearance White to off-white crystalline solid

Solubility & Vehicle Selection Guide

Select your vehicle based on the required final concentration and the route of administration.

Table 1: Solubility Profile & Vehicle Compatibility
VehicleMax Solubility (Approx.)Suitability for InjectionComments
Sterile Water 37 mg/mL (100 mM)High Ideal for stock solutions.[1] Must be made isotonic for injection.
0.9% Saline ~10-15 mg/mLHigh Preferred for direct in vivo use (IP/IV).[1]
DMSO 25 mg/mLMedium Use only as a stock solvent. Final DMSO concentration in animal must be <1-5%.[1]
Ethanol 30 mg/mLLow Not recommended for direct injection; causes tissue irritation.
PBS (pH 7.4) < 5 mg/mLMedium High salt + buffer may reduce solubility compared to pure water (Common Ion Effect).

Detailed Dissolution Protocols

Protocol A: Direct Saline Dissolution (Recommended for Acute In Vivo Use)

Target: Low to moderate concentrations (0.1 mg/mL – 5.0 mg/mL). Application: Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection in rodents.

  • Weighing: Accurately weigh the required mass of R(+)-Eticloride HCl into a sterile microcentrifuge tube.

    • Example: For 5 mL of 1 mg/mL solution, weigh 5.0 mg.

  • Vehicle Addition: Add 70% of the final volume of sterile 0.9% Physiological Saline.

  • Dissolution: Vortex moderately for 30-60 seconds. The HCl salt should dissolve readily at room temperature.

    • Troubleshooting: If particles persist, warm the tube in a 37°C water bath for 2 minutes, then vortex again.

  • Volume Adjustment: Add the remaining saline to reach the final target volume.

  • pH Check (Critical): Check pH using a micro-strip. The HCl salt is acidic. If pH is < 5.0, carefully adjust to pH ~6.0–7.0 using dilute NaOH (0.1 N) to prevent injection site irritation.

    • Warning: Do not exceed pH 7.5, as the free base may precipitate.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile vial.

Protocol B: DMSO Stock Method (For High Concentrations or Long-Term Storage)

Target: High concentrations (>10 mg/mL) or when preparing a "Master Stock" for freezing.[1]

  • Stock Preparation: Dissolve R(+)-Eticloride HCl in 100% anhydrous DMSO to a concentration of 20 mg/mL.

    • Storage: This stock can be aliquoted and stored at -20°C for up to 3 months.[1]

  • Working Solution Preparation (Day of Experiment):

    • Dilute the DMSO stock into sterile saline or water.

    • Ratio: Ensure final DMSO concentration does not exceed 5% (v/v) for mice or 10% (v/v) for rats.

    • Example: To make 1 mL of injectable solution:

      • Take 50 µL of DMSO Stock (20 mg/mL).

      • Add 950 µL of Sterile Saline.

      • Final Conc: 1 mg/mL Eticloride (in 5% DMSO).

  • Mixing: Vortex immediately upon addition of saline to prevent local precipitation.

  • Filtration: Filter sterilize (0.22 µm) before injection.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct dissolution method based on your experimental constraints.

DissolutionWorkflowStartStart: R(+)-Eticloride HClCheckConcTarget Concentration?Start->CheckConcLowConc< 5 mg/mLCheckConc->LowConcAcute UseHighConc> 5 mg/mL or StockCheckConc->HighConcStorage/High DoseDirectSalineProtocol A:Direct Saline DissolutionLowConc->DirectSalineDMSOStockProtocol B:DMSO Stock PreparationHighConc->DMSOStockCheckPHCheck pH(Target 6.0-7.0)DirectSaline->CheckPHDilutionDilute 1:20 in Saline(Max 5% DMSO)DMSOStock->DilutionFilter0.22 µm FiltrationCheckPH->FilterpH OKDilution->FilterInjectReady for InjectionFilter->Inject

Caption: Decision tree for selecting the optimal vehicle system based on concentration requirements and stability needs.

Scientific Rationale & Troubleshooting

Why R(+)-Eticlopride?

In dopamine receptor research, stereochemistry is vital.

  • Mechanism: Benzamides like Eticlopride bind to the D2 receptor orthosteric site. The (S)-enantiomer fits the binding pocket's steric constraints optimally.[1] The (R)-enantiomer has significantly lower affinity (often >100-fold less potent).[1]

  • Experimental Validity: When using R(+)-Eticloride, you are likely testing for non-specific binding effects.[1] If an effect is seen with (S) but not (R), the mechanism is confirmed as D2-receptor mediated.

Common Issues
  • Precipitation upon Dilution: If using Protocol B, adding saline too quickly to high-concentration DMSO stocks can cause "crashing out."

    • Solution: Add saline dropwise while vortexing.

  • Acidity: The HCl salt forms a weak acid in water. Injecting unbuffered acidic solutions (pH < 4) intraperitoneally can cause abdominal writhes (false positive pain behaviors) or local necrosis. Always buffer to physiological pH.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57267, Eticlopride hydrochloride. Retrieved from [Link][1]

  • Hall, H., et al. (1985). Eticlopride, a selective, substituted benzamide antagonist of dopamine D2 receptors.Naunyn-Schmiedeberg's Archives of Pharmacology.[1] (Contextualizing the benzamide structure and solubility).

High-Precision Dissection of Dopaminergic Circuitry: Eticlopride Application in Drug-Seeking Paradigms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Profile[1][2]

Eticlopride is a substituted benzamide and a highly selective dopamine D2-like receptor antagonist.[1] Unlike non-selective neuroleptics (e.g., haloperidol) which have complex binding profiles, Eticlopride exhibits picomolar affinity for D2 (


 nM) and D3  receptors, with negligible affinity for D1 receptors (

nM).

In the context of drug-seeking behavior, Eticlopride is the "scalpel" used to dissect the role of the indirect striatal pathway. It is primarily employed to determine if the initiation of drug-seeking (triggered by cues, stress, or drug primes) requires phasic dopamine signaling at D2 receptors in the Nucleus Accumbens (NAc).

Why Eticlopride? (Causality & Rationale)[3][4][5][6]
  • Selectivity: Essential for distinguishing between D1-mediated "direct pathway" activation and D2-mediated "indirect pathway" inhibition.

  • Reversibility: Its effects are transient, allowing for within-subject designs (e.g., Latin Square dosing) which reduces animal usage and inter-subject variability.

  • Solubility: Highly water-soluble as a hydrochloride salt, eliminating the need for confounding vehicles like DMSO or Cyclodextrin in intracranial microinjections.

Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) coupled to


. Under basal conditions, dopamine binding activates 

, which inhibits Adenylyl Cyclase (AC), reducing cAMP levels and lowering PKA activity. This generally decreases neuronal excitability in Medium Spiny Neurons (MSNs) of the indirect pathway.

Eticlopride blockade prevents this inhibition, effectively disinhibiting the indirect pathway. In the context of addiction, blocking NAc D2 receptors often attenuates the reinstatement of drug-seeking, suggesting that D2 stimulation is critical for the "craving" signal to translate into motor output.

D2_Signaling_Blockade cluster_effect Physiological Consequence of Eticlopride DA Dopamine (Synaptic) D2R D2 Receptor (Post-synaptic MSN) DA->D2R Activates Etic Eticlopride (Antagonist) Etic->D2R BLOCKS (High Affinity) Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Excitability Neuronal Excitability (Indirect Pathway) cAMP->Excitability Modulates

Figure 1: Molecular mechanism. Eticlopride competes with Dopamine at the D2 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols

Protocol A: Compound Preparation (Self-Validating)

Standard Reference: Martelle & Nader (2008)[2]

Objective: Create a stable, sterile solution for microinjection or systemic use.

  • Vehicle Selection: Use 0.9% Sterile Physiological Saline .

    • Note: Do not use water (hypotonic damage to tissue) or DMSO (neurotoxic in NAc) unless absolutely necessary. Eticlopride HCl is highly saline-soluble.

  • Calculation:

    • Molecular Weight (Eticlopride HCl): ~377.3 g/mol .[3]

    • Target Concentration (Microinjection): Typically 2 µg/µL (to deliver 1 µg in 0.5 µL).

  • Step-by-Step:

    • Weigh Eticlopride powder in a microcentrifuge tube.

    • Add 50% of calculated saline volume. Vortex gently for 30 seconds.

    • Add remaining saline.

    • Validation Step: Inspect for clarity. The solution must be completely clear. If cloudy, sonicate for 10 seconds.

    • pH Check: Verify pH is near 7.0-7.4 using a micro-strip.

    • Sterilization: Pass through a 0.22 µm syringe filter.[4]

  • Storage: Store aliquots at -20°C. Do not refreeze thawed aliquots used for microinjection.

Protocol B: Intracranial Microinjection (Nucleus Accumbens)

Standard Reference: Anderson et al. (2003); Schenk et al. (2003)

Objective: Localized blockade of D2 receptors in the NAc Shell or Core during reinstatement tests.

  • Surgery (Cannulation):

    • Implant bilateral guide cannulae (22-26 gauge) aimed 1-2 mm above the target.

    • Coordinates (Rat NAc Shell): AP +1.7 mm, ML ±0.8 mm, DV -7.0 mm (from skull surface).

  • Injection Procedure:

    • Obturator Removal: Gently remove dummy cannulae (obturators).

    • Injector Insertion: Insert injectors (28-33 gauge) extending 1-2 mm beyond the guide tip.

    • Infusion Rate: 0.25 µL/min to 0.5 µL/min.

      • Critical: Faster rates cause tissue damage and "backflow" up the cannula track.

    • Volume: 0.5 µL per side (Standard).

    • Diffusion Time: Leave injectors in place for 60 seconds post-infusion. This prevents the drug from being drawn back up the track via capillary action (a common source of error).

  • Timing: Administer 15-20 minutes prior to the behavioral session (e.g., Reinstatement test).

Protocol C: Behavioral Workflow (Reinstatement Model)

Standard Reference: Anderson et al. (2006)

This workflow tests if D2 blockade prevents the "relapse" triggered by drug cues.

Workflow cluster_test Test Day (Within-Subject) Surgery Surgery: Catheter + Cannula Recov Recovery (7 Days) Surgery->Recov SA Self-Administration (Training) FR1 -> FR5 Recov->SA Ext Extinction (No Drug/Cues) 10-14 Days SA->Ext Inj Microinjection: Eticlopride or Veh Ext->Inj Wait Wait 15 min Inj->Wait Trigger Challenge: Cocaine Prime OR Cues Wait->Trigger Measure Measure: Lever Presses Trigger->Measure

Figure 2: Experimental Timeline. The critical intervention point is post-extinction, prior to the reinstatement challenge.

Dosing Guidelines & Data Presentation

The following table summarizes effective dose ranges established in literature for rat models (Long-Evans/Sprague-Dawley).

Route of AdminTarget AreaDose RangeEffect on Drug SeekingKey Reference
Intracranial NAc Shell/Core0.3 - 3.0 µ g/side Dose-dependent blockade of cocaine-primed reinstatement.[5]Anderson et al. (2003)
Intracranial Dorsal Striatum1.0 - 4.0 µ g/side Often requires higher doses than NAc; affects habit-based seeking.Bachtell et al. (2005)
Systemic (IP/SC) General0.01 - 0.05 mg/kg Blocks reinstatement without severe catalepsy.Schenk et al. (2003)
Systemic (IP/SC) General> 0.1 mg/kg WARNING: High risk of motor deficits (catalepsy/sedation).Martelle & Nader (2008)
Data Interpretation & Troubleshooting[7][9]

The "Sedation Trap": A common error in D2 antagonist research is misinterpreting motor sedation as a reduction in motivation.

  • Symptom: The animal stops pressing the lever and stops moving generally.

  • Control: You MUST include an "Inactive Lever" or "Locomotor Activity" control.

    • Valid Result: Active lever presses decrease; Inactive lever/Locomotor remains baseline.

    • Invalid Result (False Positive): Both Active and Inactive lever presses drop to zero; animal is immobile.

Anatomical Specificity:

  • Shell vs. Core: Eticlopride in the NAc Shell is often more effective at blocking reinstatement triggered by drug primes.

  • Core: Eticlopride in the Core may be more relevant for cue-induced seeking or habitual responding.

References

  • Anderson, S. M., Bari, A. A., & Pierce, R. C. (2003). Administration of the D1-like dopamine receptor antagonist SCH-23390 into the medial nucleus accumbens shell attenuates cocaine priming-induced reinstatement of drug-seeking behavior in rats. Psychopharmacology, 168(1-2), 132-138.

  • Schenk, S., & Gittings, D. (2003). Effects of SCH 23390 and eticlopride on cocaine-seeking produced by cocaine and WIN 35,428 in rats. Psychopharmacology, 168(1-2), 118-123.[6]

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[1] CNS Neuroscience & Therapeutics, 14(3), 248-262.

  • Bachtell, R. K., Whisler, K., & Self, D. W. (2005). Effects of intranucleus accumbens shell administration of dopamine agonists and antagonists on cocaine-taking and cocaine-seeking behaviors in the rat. Psychopharmacology, 183(1), 41-53.

  • Ferrari, F., & Giuliani, D. (1996). Influence of eticlopride on cocaine- and DA D2 agonist-induced behavioral effects in rats.[7] Pharmacology Biochemistry and Behavior, 53(3), 525-530.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: R(+)-Eticlopride (Eticloride) Hydrochloride

[1][2]

Status: Senior Application Scientist Verified Last Updated: February 4, 2026 Compound Classification: Dopamine D2/D3 Receptor Antagonist (Inactive/Low-affinity Enantiomer Control)[1][2]

Compound Identification & Nomenclature Clarification

Important Note on Nomenclature: The term "Eticloride" is frequently encountered as a synonym or typographical variation of Eticlopride .[1][2] For the purpose of this technical guide, we refer to the standardized chemical identity Eticlopride Hydrochloride .[1][2]

  • Chemical Name: R(+)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride.[1][2]

  • Stereochemistry: The R(+) enantiomer is typically used as the negative (inactive) control in dopamine receptor studies, whereas the S(-) enantiomer is the active antagonist.[1][2]

  • Physicochemical Equivalence: While biological activity differs between enantiomers, the solubility and stability profiles of R(+)-Eticlopride HCl are identical to the S(-) form in achiral solvents (Water, DMSO, Ethanol).[1][2]

Solubility Profile & Reconstitution Data

The following data represents the physicochemical limits of R(+)-Eticlopride HCl. Exceeding these limits significantly increases the risk of precipitation and experimental variability.[1]

Solvent SystemMax Solubility (approx.)Molarity (approx.)Stability (Stock)Application Notes
Water (Deionized) ~50 mg/mL~130 mM< 24 HoursPreferred for acute in vivo injections.[1][2]
DMSO (Anhydrous) ~50 mg/mL~130 mM6 Months (-20°C)Ideal for frozen stock solutions.[1][2] Hygroscopic.
Ethanol (100%) ~30 mg/mL~80 mM1 Month (-20°C)Useful for evaporation-based coating; avoid for direct cell culture.[1][2]
PBS (pH 7.4) < 5 mg/mL< 13 mMImmediate UseRisk Zone: High salt/pH can trigger free-base precipitation.[1][2]
Protocol: The "Gold Standard" Reconstitution

This protocol minimizes the risk of "crashing out" (precipitation) and ensures accurate dosing.[1]

Step 1: Solvent Selection & Preparation [1][2]
  • For Long-Term Storage: Use DMSO .[1][2] Ensure the DMSO is fresh and anhydrous. Old DMSO absorbs atmospheric water, which can degrade the salt over time.[1]

  • For Immediate Animal Dosing: Use 0.9% Saline or Water , but only prepare what you need for the day.[1][2]

Step 2: Dissolution Workflow
  • Equilibrate: Allow the vial of R(+)-Eticlopride HCl to reach room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.[1]

  • Add Solvent: Add the calculated volume of solvent to the center of the vial.[1]

  • Vortex: Vortex at medium speed for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be crystal clear . If it looks "milky" or has floating particulates, it is not dissolved.[1][2]

  • Sonication (If needed): If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Dilution into Aqueous Buffers (The Critical Step)
  • The Issue: Rapidly adding a high-concentration DMSO stock into a cold, high-pH buffer (like PBS) often causes "shock precipitation."[1][2]

  • The Fix:

    • Pre-warm your buffer (media/PBS) to 37°C.[1][2]

    • Add the DMSO stock dropwise while vortexing the buffer gently.[1]

    • Ensure the final DMSO concentration is <0.1% (or appropriate for your assay) to avoid solvent toxicity.[1]

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately after diluting my DMSO stock into PBS. Why?

  • Cause: This is "pH Shock."[1][2] Eticlopride is a hydrochloride salt.[1][2][3][4][5][6] When introduced to a buffered environment (pH 7.4), the equilibrium shifts toward the free base form, which is significantly less soluble than the salt.[1][2]

  • Solution: Lower the concentration of the stock before adding to PBS, or use a lower pH vehicle (e.g., slightly acidified saline) if the experimental model permits.[1][2] Alternatively, perform an intermediate dilution in water before adding to PBS.[1][2]

Q2: I froze my aqueous stock solution, and now it won't redissolve.

  • Cause: "Salting out" during the freeze-thaw process.[1][2] As water freezes, the salt concentrates in the remaining liquid phase, potentially forming stable crystal aggregates.[2]

  • Solution: Heat the vial to 45°C in a water bath and sonicate for 10 minutes. Prevention: Never freeze aqueous stocks of Eticlopride.[1][2] Store aqueous solutions at +4°C for max 24 hours, or freeze only as DMSO stocks.

Q3: Is R(+)-Eticlopride light sensitive?

  • Cause: Benzamide derivatives can be susceptible to photodegradation over extended periods.[1][2]

  • Solution: While not extremely sensitive, it is Good Laboratory Practice (GLP) to wrap stock vials in aluminum foil or store them in amber vials.[1][2]

Visual Workflows
Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on experimental intent and storage requirements.

SolventSelectionStartStart: Reconstitute R(+)-Eticlopride HClIntentWhat is the immediate application?Start->IntentStorageLong-term Stock Storage(>24 Hours)Intent->StorageFuture UseAcuteImmediate Experiment(<24 Hours)Intent->AcuteNowDMSOUse Anhydrous DMSO(Store at -20°C)Storage->DMSOStandardEthanolUse Ethanol(If DMSO is toxic to assay)Storage->EthanolAlternativeVivoIn Vivo InjectionAcute->VivoVitroIn Vitro / Cell CultureAcute->VitroSalineDissolve in 0.9% Saline(Prepare Fresh)Vivo->SalineMediaDissolve in Water first,then dilute into MediaVitro->Media

[1][2]

Diagram 2: Troubleshooting Precipitation

Caption: Diagnostic workflow for resolving cloudiness or particulate matter in solution.

TroubleshootingIssueIssue: Cloudy Solution / PrecipitateCheck1Check 1: Solvent TypeIssue->Check1IsPBSIs it in PBS/Media?Check1->IsPBSIsDMSOIs it in Pure DMSO?Check1->IsDMSOActionPBSpH Shock Likely.Acidify slightly orreduce concentration.IsPBS->ActionPBSActionDMSOWater Contamination Likely.DMSO is hygroscopic.Warm to 37°C & Sonicate.IsDMSO->ActionDMSOResolvedSolution Clear -> ProceedActionPBS->ResolvedActionDMSO->Resolved

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57266, Eticlopride hydrochloride.[1][2] Available at: [Link][1][2]

Optimizing R (+)-Eticloride hydrochloride concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing R(+)-Eticloride Hydrochloride for Cell-Based Assays

Introduction: The Molecule & The Mission

R(+)-Eticloride Hydrochloride (also known as Eticlopride) is a high-affinity, selective antagonist for dopamine D2-like receptors (D2, D3, D4). In cell-based assays, it is primarily used to block agonist-induced signaling (e.g., Dopamine or Quinpirole) or to study receptor occupancy.

The Challenge: Because R(+)-Eticloride has a sub-nanomolar affinity (


 nM for D2), "more is better" is a dangerous mindset. Excessive concentrations lead to off-target binding (e.g., 5-HT receptors), non-specific cytotoxicity, and "washout resistance" where the drug permanently occupies the receptor, invalidating reversibility studies.

This guide provides the protocols to determine the exact concentration required for your specific cell line and assay window.

Module 1: Reconstitution & Storage (The Foundation)

Critical Failure Point: Inconsistent stock concentrations lead to shifted


 curves. R(+)-Eticloride HCl is water-soluble, but for long-term stability and sterility in cell culture, we recommend specific handling.
Solubility & Stock Preparation Table
ParameterSpecificationNotes
MW ~377.26 g/mol Verify specific batch MW on vial label (hydrates vary).
Primary Solvent DMSO (Recommended)Dissolves easily up to 100 mM. Sterile & stable at -20°C.
Secondary Solvent Water / PBS Soluble up to 25 mM. Good for immediate use; less stable long-term.
Stock Conc. 10 mM Ideal balance between stability and pipetting accuracy.
Storage -20°C (Desiccated)Aliquot into single-use vials (e.g., 20

L) to avoid freeze-thaw cycles.
Protocol: Creating a 10 mM Stock
  • Weighing: If you have 5 mg of powder.

    • Calculation:

      
      .
      
    • 
      .
      
  • Volume: To get 10 mM (

    
    ), add 1.325 mL  of anhydrous DMSO.
    
  • Vortex: Vortex for 30 seconds until clear.

  • Aliquot: Dispense 50

    
    L aliquots into amber tubes. Store at -20°C.
    

Module 2: Dose-Response Strategy (The Core)

To optimize the concentration, you must perform a Schild Analysis logic: you are not just finding where Eticloride binds, but where it shifts the agonist curve.

The Signaling Pathway (Visualized)

R(+)-Eticloride acts by preventing the


-mediated inhibition of Adenylyl Cyclase.

D2_Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor (GPCR) Dopamine->D2R Activates Eticloride R(+)-Eticloride (Antagonist) Eticloride->D2R Blocks (Competitive) Gi_Protein Gi/o Protein (Heterotrimer) D2R->Gi_Protein Couples AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes Production Response Cellular Response (e.g., ERK Phosphorylation) cAMP->Response Modulates

Caption: R(+)-Eticloride competitively binds the D2 Receptor, preventing Gi-protein activation and thereby reversing the Dopamine-induced suppression of cAMP.

Protocol: Determination of (Blockade Potency)

Objective: Determine the concentration of Eticloride needed to block 80% of a standard agonist dose (


).
  • Cell Prep: Plate cells (e.g., CHO-D2, HEK293-D2) at 50,000 cells/well in 96-well plates.

  • Agonist Challenge: Determine the

    
     of your agonist (e.g., Quinpirole) first. Let's assume Quinpirole 
    
    
    
    nM.
  • Antagonist Dilution: Prepare a serial dilution of R(+)-Eticloride in assay buffer.

    • Range: 1

      
      M down to 1 pM (1:10 steps).
      
    • Tip: Keep DMSO constant (e.g., 0.1%) in all wells.

  • Incubation:

    • Add Eticloride dilutions to cells. Incubate 30 mins at 37°C (Pre-incubation is critical to reach equilibrium).

    • Add Quinpirole (at fixed 100 nM) to all wells.

    • Incubate for assay duration (e.g., 30 mins for cAMP).

  • Readout: Measure cAMP or Calcium.

  • Analysis: Plot Log[Eticloride] vs. Response. The

    
     is your functional affinity.
    
    • Target: For D2 receptors, expect

      
       in the 1–10 nM  range (depending on agonist conc).
      

Module 3: Troubleshooting Guide

Decision Tree: Common Assay Failures

Troubleshooting Start Problem Observed NoBlock No Inhibition of Agonist Start->NoBlock HighBackground High Toxicity / Background Start->HighBackground Variable Inconsistent Replicates Start->Variable CheckConc Is Stock > 1 Year Old? NoBlock->CheckConc CheckDose Is Conc > 10 µM? HighBackground->CheckDose Pipetting Check DMSO % (Must be <0.5%) Variable->Pipetting Remake Hydrolysis Likely. Remake Stock. CheckConc->Remake Yes IncTime Increase Pre-incubation to 60 mins CheckConc->IncTime No OffTarget Off-target Binding (5-HT). Reduce Conc. CheckDose->OffTarget Yes Wash Add Wash Step after incubation CheckDose->Wash No

Caption: Diagnostic flow for identifying root causes of assay failure with R(+)-Eticloride.

FAQ: Expert Answers

Q1: Why is my


 shifting to the right (lower potency) between experiments? 
  • A: This is usually due to Agonist Drift . Since Eticloride is competitive, its apparent potency depends on the agonist concentration (Schild relationship). If your Quinpirole/Dopamine stock degrades or is pipetted slightly higher, Eticloride will appear less potent. Solution: Always run a full agonist dose-response curve alongside your antagonist assay to normalize data.

Q2: Can I use the racemate (Eticloride) instead of R(+)-Eticloride?

  • A: It is not recommended for publication-quality data. The S(-)-enantiomer is significantly less potent (often >100-fold). Using the racemate introduces an inactive "impurity" that may contribute to non-specific binding without blocking the receptor, lowering your assay's signal-to-noise ratio.

Q3: How do I wash Eticloride out of the receptor?

  • A: R(+)-Eticloride has a slow dissociation rate (

    
    ). A simple media change is insufficient.
    
    • Protocol: Wash cells 3x with warm PBS (5 mins per wash) followed by a 30-minute incubation in agonist-free media before rechallenging.

Q4: I see precipitation when adding the drug to the media.

  • A: This occurs if you spike 10 mM DMSO stock directly into a small volume of cold phosphate-buffered media.

    • Fix: Perform an intermediate dilution in water. Dilute 10 mM stock

      
       100 
      
      
      
      M in water, then add to media. This prevents the "solvent shock" precipitation.

References

  • Mechanism & Affinity: Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.[1][2][3][4] Trends in Pharmacological Sciences, 15(7), 264-270.

  • Schild Analysis Logic: Kenakin, T. P. (2014). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier. (Standard text for competitive antagonism).
  • Eticlopride Characterization: Hall, H., et al. (1985). Eticlopride, a potent, selective and specific dopamine D2 receptor antagonist.[1][3][5] Naunyn-Schmiedeberg's Archives of Pharmacology, 330(1), 12-18.

  • Chemical Properties: PubChem Compound Summary for CID 57266, Eticlopride hydrochloride. [6]

Sources

How to minimize non-specific binding of R (+)-Eticloride hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding (NSB) in Radioligand Binding Assays Compound: R(+)-Eticlopride hydrochloride (Dopamine D2/D3 Receptor Antagonist)

Introduction: The Signal-to-Noise Challenge

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are likely here because your binding curves for R(+)-Eticlopride are flattening, or your signal-to-noise ratio is unacceptably low (often < 50% specific binding). R(+)-Eticlopride is a substituted benzamide with high affinity (


 nM) for Dopamine D2 and D3 receptors.

However, like many cationic lipophilic ligands, it suffers from a specific artifact: electrostatic adherence to glass fiber filters . If not corrected, this "filter binding" mimics receptor binding, inflating your


 and distorting affinity calculations.

This guide provides a self-validating protocol to eliminate these artifacts.

Module 1: The Primary Culprit (Filter Binding)

The most common source of high NSB with Eticlopride is the filtration matrix. Glass fiber filters (GF/B or GF/C) carry a net negative surface charge. R(+)-Eticlopride, being positively charged at physiological pH, sticks to untreated glass fibers avidly.

The Solution: PEI Pretreatment

You must mask the negative charge on the filters using Polyethyleneimine (PEI) . PEI is a cationic polymer that neutralizes the glass fibers, preventing the radioligand from sticking to the filter itself.

Comparative Data: Effect of Filter Treatment on NSB Data represents typical counts per minute (CPM) in the absence of tissue (filter blank).

Filter ConditionFilter TypeBuffer WashNSB (CPM)Verdict
Untreated Whatman GF/B50 mM Tris-HCl1,200 - 2,500 Unacceptable
BSA Treated Whatman GF/B0.1% BSA800 - 1,000⚠️ Poor
PEI Treated Whatman GF/B0.3% PEI < 150 Optimal

Critical Protocol Note: Do not wash PEI-treated filters before filtration. The PEI must be present during the initial filtration of the membrane to be effective.

Module 2: Defining "Specific" Binding (Displacement Strategy)

To mathematically isolate specific receptor binding, you must subtract Non-Specific Binding (NSB) from Total Binding.[1] This requires a "Cold Competitor"—an unlabeled drug that saturates the D2/D3 receptors, leaving the radioligand bound only to non-specific sites.

Recommended Displacer: (+)-Butaclamol

While S(-)-Sulpiride is an option, (+)-Butaclamol (1 µM) is the gold standard for defining NSB in Eticlopride assays.

  • Why? (+)-Butaclamol has very high affinity and lipophilicity, ensuring it displaces Eticlopride from all true receptor sites.

  • Alternative: Haloperidol (10 µM) can be used, but Butaclamol often yields cleaner "noise" floors for benzamides.

Module 3: Visualizing the Optimized Workflow

The following diagram illustrates the logic flow for minimizing NSB, highlighting the critical intervention points (PEI Soak and Cold Wash).

Eticlopride_Workflow cluster_prep Phase 1: Preparation (Critical) cluster_binding Phase 2: Incubation Start Assay Setup Filter GF/B Filters (Glass Fiber) Start->Filter Total Tube A: Total Binding (Membrane + [3H]-Eticlopride) Start->Total NSB_Tube Tube B: Non-Specific (+ 1µM Butaclamol) Start->NSB_Tube PEI Soak in 0.3% PEI (> 2 Hours) Filter->PEI Required Step Neutral Neutralized Charge (Prevents Ligand Adhesion) PEI->Neutral Harvest Harvest via Filtration (Brandel/Harvester) Neutral->Harvest Filters Ready Total->Harvest NSB_Tube->Harvest Wash Rapid Ice-Cold Wash (3x 4mL Tris-HCl) Harvest->Wash Remove Unbound Count Scintillation Counting Wash->Count

Caption: Workflow highlighting the critical PEI pretreatment step to neutralize filter charge.

Module 4: Step-by-Step Optimized Protocol

Objective: Determine


 and 

of R(+)-Eticlopride with <10% NSB.
Reagents:
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Eticlopride (approx. 80 Ci/mmol).

  • Displacer: (+)-Butaclamol (10 mM stock in ethanol/DMSO; dilute to 1 µM in assay).

  • Filter Solution: 0.3% Polyethyleneimine (PEI) in water.

Procedure:
  • Filter Pre-Soak (The "Silver Bullet"):

    • Submerge Whatman GF/B filters in 0.3% PEI solution.

    • Time: Minimum 2 hours at 4°C (Overnight is better).

    • Note: This single step will reduce your background noise by ~80-90%.

  • Incubation Setup:

    • Total Binding: 50 µL Membrane prep + 50 µL [3H]-Eticlopride + 400 µL Buffer.

    • Non-Specific Binding (NSB): 50 µL Membrane prep + 50 µL [3H]-Eticlopride + 50 µL (+)-Butaclamol (1 µM final) + 350 µL Buffer.

    • Incubation Conditions: Incubate at Room Temperature (25°C) for 60–90 minutes .

    • Why RT? Eticlopride reaches equilibrium slower at 4°C, but 37°C may accelerate degradation. RT is the stability "sweet spot."

  • Filtration & Wash:

    • Use a cell harvester (e.g., Brandel).

    • Filter samples through the PEI-soaked filters.[2][3]

    • Wash immediately with 3 x 4 mL ICE-COLD assay buffer.

    • Why Ice-Cold? Cold buffer "freezes" the dissociation rate (

      
      ), preventing the specific signal from washing away during the rinse.
      
  • Analysis:

    • Dry filters, add scintillant, and count.[1]

    • Calculation: Specific Binding = (Total CPM) - (NSB CPM).[1]

Module 5: Troubleshooting FAQ

Q1: My specific binding is only 30% of total. Is my ligand bad? A: Unlikely. It is almost certainly the filters. Did you use GF/B filters without PEI? If yes, the ligand is binding to the glass. Switch to PEI-soaked filters immediately. If you are already using PEI, check your membrane concentration—you may be using too little protein (aim for 20-50 µ g/well ).

Q2: Can I use BSA instead of PEI to block the filters? A: BSA is less effective for Eticlopride. BSA blocks hydrophobic sites, but Eticlopride's NSB is largely electrostatic (cationic ligand + anionic glass). PEI (cationic polymer) is the specific antidote for this charge interaction.

Q3: My replicates have high variability (CV > 15%). A: This often happens if the wash step is too warm or too slow. Eticlopride has a fast dissociation rate compared to some covalent ligands. Ensure your wash buffer is on ice (


) and the harvester wash cycle takes less than 10 seconds per tube.
References
  • National Institutes of Health (NIH) / PubMed. A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. (Bruns et al., Validation of PEI for cationic ligands). [Link]

Sources

Improving the bioavailability of R (+)-Eticloride hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of R(+)-Eticloride hydrochloride bioavailability in animal models.

Scientific Note: R(+)-Eticloride is the dextrorotatory (


) enantiomer of the potent dopamine D2 receptor antagonist Eticlopride  (

-Eticlopride). In pharmacological research, the

isomer is frequently utilized as a stereochemical negative control to demonstrate the specificity of D2 receptor blockade by the

isomer.

The "Control Paradox": A common failure mode in experimental design is assuming the inactive control (


-isomer) reached the target tissue. If R(+)-Eticloride has poor bioavailability and never reaches the brain, it is an invalid control. You cannot distinguish between "lack of receptor affinity" and "lack of exposure." This guide ensures your control is scientifically valid.

Quick Reference: Compound Profile
ParameterDataRelevance
Compound Name R(+)-Eticloride HydrochlorideTarget Analyte
Active Isomer S(-)-EticloprideReference Standard
Primary Challenge Blood-Brain Barrier (BBB) Penetration & Rapid ClearanceCNS availability is critical for valid control data.
Solubility High (in water/saline as HCl salt)Dissolution is rarely the rate-limiting step.
pKa ~8.9 (Basic amine)Ionized at physiological pH; affects membrane permeation.

Module 1: Troubleshooting Low Exposure

Q: I am seeing low plasma concentrations after oral (PO) gavage. Is the drug insoluble?

A: Unlikely. As a hydrochloride salt, R(+)-Eticloride is highly water-soluble. The issue is likely permeability or first-pass metabolism , not dissolution.

  • Root Cause 1: Ionization Trap. At gastric pH (1.2), the basic amine is fully ionized, preventing absorption. At intestinal pH (6-7), it is still largely ionized (pKa ~8.9).

  • Root Cause 2: First-Pass Metabolism. Substituted benzamides undergo rapid hepatic metabolism (dealkylation).

  • Solution: Switch to Parenteral Administration (IP or SC) .

    • Why? Intraperitoneal (IP) or Subcutaneous (SC) routes bypass the initial gastric ionization trap and reduce first-pass liver extraction compared to oral dosing.

    • Protocol Adjustment: If oral dosing is mandatory, use a lipid-based formulation (e.g., self-emulsifying drug delivery system) to enhance lymphatic transport and bypass the liver.

Q: The drug is in the plasma, but brain levels are undetectable. Why?

A: This indicates a Blood-Brain Barrier (BBB) efflux issue.

  • Mechanism: While S(-)-Eticlopride crosses the BBB (proven by PET studies), enantiomers can have different affinities for efflux transporters like P-glycoprotein (P-gp) . If R(+)-Eticloride is a stronger P-gp substrate than the S(-) isomer, it will be pumped out of the brain.

  • Diagnostic Experiment: Co-administer a P-gp inhibitor (e.g., Cyclosporin A or Tariquidar) in a pilot group.

    • Result: If brain levels spike, P-gp efflux is your barrier.

    • Note: This is acceptable for validating the presence of the drug, but be aware that P-gp inhibition alters the physiology of the animal model.

Q: My stock solution precipitated. What happened?

A: You likely buffered it to a neutral/basic pH.

  • Chemistry: The HCl salt dissociates in water. If you add a buffer (like PBS) at pH 7.4, you drive the equilibrium toward the free base. If the concentration is high (>10 mg/mL), the free base may precipitate.

  • Fix: Maintain stock solutions in 0.9% Saline or Water for Injection (slightly acidic naturally). Only buffer to physiological pH immediately prior to injection, or rely on the blood's buffering capacity for low injection volumes (<5 mL/kg).

Module 2: Experimental Protocols

Protocol A: Optimal Vehicle Formulation (IP/IV/SC)

Standard saline is sufficient for low doses (<5 mg/kg). For higher doses or stock stability, use this protocol.

Reagents:

  • R(+)-Eticloride HCl[1][2]

  • 0.9% Sterile Saline

  • (Optional) 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) – Use only if precipitation occurs at neutral pH.

Step-by-Step:

  • Weighing: Weigh the HCl salt. Correction Factor: Multiply the target free-base dose by 1.10 to account for the weight of the HCl counter-ion (MW ~377.3 g/mol vs ~341 g/mol ).

  • Dissolution: Dissolve in sterile saline to reach a concentration of 1 mg/mL . Vortex for 30 seconds.

  • pH Check: Check pH. It should be approx 4.5–5.5. Do not adjust if injecting IP/SC; this is well-tolerated.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF syringe filter . (Avoid nylon filters as benzamides can bind to them).
    
Protocol B: Pharmacokinetic (PK) Validation

Run this pilot to prove your negative control is valid.

  • Subjects: n=3 rats/mice per timepoint.

  • Dose: 1 mg/kg (IV) or 3 mg/kg (IP).

  • Sampling:

    • Plasma: 5, 15, 30, 60, 120 min.

    • Brain: Harvest at 30 min and 60 min (peak binding time for benzamides).

  • Analysis: LC-MS/MS.

    • Critical: Use a chiral column (e.g., Chiralcel OD-R) if you need to distinguish it from S(-)-Eticlopride, though in a pure R(+) dosing study, a C18 column is sufficient.

Module 3: Decision Logic & Workflow

The following diagram illustrates the troubleshooting logic for low bioavailability signals.

Bioavailability_Troubleshooting Start Issue: Low Efficacy/Signal CheckPlasma Step 1: Check Plasma Levels Start->CheckPlasma PlasmaLow Plasma: LOW/ABSENT CheckPlasma->PlasmaLow PlasmaHigh Plasma: HIGH/NORMAL CheckPlasma->PlasmaHigh CheckRoute Check Administration Route PlasmaLow->CheckRoute CheckBrain Step 2: Check Brain Levels PlasmaHigh->CheckBrain OralIssue Oral Dosing? Switch to IP/SC (Bypass First-Pass) CheckRoute->OralIssue Oral FormulationIssue Precipitation? Check pH & Salt Form CheckRoute->FormulationIssue IV/IP BrainLow Brain: LOW CheckBrain->BrainLow BrainHigh Brain: HIGH CheckBrain->BrainHigh EffluxIssue Probable P-gp Efflux Action: Test with P-gp Inhibitor BrainLow->EffluxIssue ValidControl Valid Negative Control Lack of effect is real BrainHigh->ValidControl

Caption: Diagnostic workflow for isolating bioavailability failure points in R(+)-Eticloride studies.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to improve solubility? A: You likely don't need to. The HCl salt is water-soluble. However, if you are using the free base form of R(+)-Eticloride, DMSO (up to 5-10%) is acceptable. Be cautious: DMSO can increase BBB permeability artificially, potentially confounding your "negative control" data by forcing the drug into the brain.

Q: Why does the literature mostly mention S(-)-Eticlopride? A: S(-)-Eticlopride is the active D2 antagonist (Ki ~0.2 nM). The R(+) isomer has significantly lower affinity (Ki > 100 nM or higher depending on the assay). Most studies focus on the active drug. When you use R(+), you are proving that the biological effect is stereoselective.

Q: What is the recommended washout period for crossover studies? A: Benzamides generally have a short-to-moderate half-life in rodents (T1/2 ~1-2 hours). A washout period of 24 hours (approx. 10+ half-lives) is sufficient to ensure complete clearance of R(+)-Eticloride before dosing the active S(-) isomer.

References

  • PubChem. (2025). R (+)-Eticloride hydrochloride (Compound Summary).[1][2] National Library of Medicine. [Link]

  • Lappin, G., et al. (2010). Pharmacokinetics of competitive dopamine receptor antagonists.[3] Journal of Neuroscience Methods.[3] (Discusses benzamide PK profiles). [Link]

  • Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain. European Journal of Pharmacology. (Foundational paper on Eticlopride stereochemistry). [Link]

Sources

Technical Support Center: Eticlopride Stability & Degradation Management

[1]

Product: Eticlopride (Hydrochloride/Tartrate) Chemical Class: Substituted Benzamide / Salicylamide Derivative Primary Application: Dopamine D2/D3 Receptor Antagonist[1]

Diagnostic Hub: Troubleshooting & Anomaly Resolution

Use this section to match your experimental observation with a likely root cause and immediate corrective action.

Issue A: "I see a new, early-eluting peak in my HPLC chromatogram."
  • Diagnosis: Hydrolytic Degradation. [2]

  • The Mechanism: The amide bond linking the benzamide ring to the pyrrolidine side chain is the most fragile structural point. Under stress (extreme pH or heat), this bond cleaves. The resulting amine fragment is highly polar and elutes early on Reverse Phase (RP) columns.

  • Immediate Fix: Check the pH of your mobile phase and sample solvent. Eticlopride is most stable between pH 3.0 and 5.0. Avoid storing the compound in basic buffers (pH > 8.0) for extended periods.

Issue B: "The solution has turned a faint yellow/brown color."
  • Diagnosis: Oxidative Stress (Phenolic Oxidation). [1]

  • The Mechanism: Eticlopride contains a phenol group (-OH on the benzene ring) and a tertiary amine. Phenols are susceptible to oxidation, forming quinone-like intermediates that polymerize into colored compounds.[1]

  • Immediate Fix: Discard the solution. For future preparations, purge solvents with Nitrogen or Argon gas to remove dissolved oxygen and store at -20°C protected from light.[1]

Issue C: "My binding affinity ( ) values are fluctuating or lower than expected."
  • Diagnosis: Photolytic Dehalogenation.

  • The Mechanism: The chlorine atom on the benzene ring is photosensitive. Exposure to UV or intense ambient light can cause homolytic cleavage of the C-Cl bond (dechlorination), altering the electrostatic properties of the molecule required for D2 receptor binding.

  • Immediate Fix: Ensure all incubation steps are performed in amber tubes or low-light conditions.

Deep Dive: Degradation Pathways

Understanding how eticlopride breaks down allows you to prevent it. The molecule faces three primary threats in solution: Hydrolysis, Oxidation, and Photolysis.

Pathway Visualization

Eticlopride_DegradationEticloprideEticlopride(Intact Active)Hydrolysis_AcidDegradant A:Substituted Benzoic Acid(Retains Cl, OMe, OH)Eticlopride->Hydrolysis_AcidAcid/Base Hydrolysis(Amide Cleavage)Hydrolysis_AmineDegradant B:(1-ethylpyrrolidin-2-yl)methanamine(Polar, Early Eluting)Eticlopride->Hydrolysis_AmineDeschloroDegradant C:Deschloro-Eticlopride(Loss of Cl -> H)Eticlopride->DeschloroPhotolysis (UV Light)(Dehalogenation)Oxidation_ProdDegradant D:N-Oxides or Quinones(Colored)Eticlopride->Oxidation_ProdOxidative Stress(Phenol/Amine reaction)

Figure 1: Primary degradation pathways of Eticlopride.[1][3] The central amide bond cleavage (Red) is the most common instability in aqueous solutions, while photolysis (Yellow) specifically targets the chlorine substituent.

Detailed Mechanisms
  • Amide Hydrolysis (The Primary Threat):

    • Trigger: High pH (Basic) or Low pH (Acidic) + Heat.[1]

    • Process: Water attacks the carbonyl carbon of the amide.

    • Products: The molecule splits into two distinct pharmacologically inactive fragments:

      • Acid Fragment: 3-chloro-5-ethyl-2-hydroxy-6-methoxybenzoic acid.[1]

      • Amine Fragment: [(2S)-1-ethylpyrrolidin-2-yl]methanamine.[1]

    • Impact: Complete loss of receptor binding capability.

  • Photolytic Dechlorination:

    • Trigger: UV light (254 nm) or strong fluorescent light.[1]

    • Process: The Carbon-Chlorine bond undergoes homolysis, releasing a chloride radical and an aryl radical, which abstracts a hydrogen from the solvent.

    • Impact: Formation of deschloro-eticlopride.[1] While this analog may still bind to the receptor, its affinity and selectivity profile will differ from the parent compound, skewing experimental data [1].

Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your stock solution before critical experiments.

ParameterConditionRationale
Column C18 (e.g., Hypersil BDS or Phenomenex), 250 x 4.6 mm, 5 µmStandard stationary phase for separating moderately polar benzamides.[1]
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)Acidic pH keeps the tertiary amine protonated, preventing peak tailing and improving resolution from hydrolytic degradants [2].
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plates.[1]
Detection UV @ 213 nm or 230 nmEticlopride has strong absorption here; degradants (benzoic acid derivatives) also absorb in this region [3].[1]
Temperature 25°C (Ambient)Avoid heating the column to prevent on-column hydrolysis.[1]
Protocol B: Optimal Storage Workflow
  • Preparation: Dissolve Eticlopride HCl in DMSO or Ethanol (solubility ~25-30 mg/mL).[1][4] Avoid water for long-term stock storage.[1][5]

  • Aliquot: Divide into single-use vials to prevent freeze-thaw cycles.

  • Atmosphere: Flush the headspace of the vial with inert gas (Argon/Nitrogen) to prevent phenolic oxidation.

  • Environment: Store at -20°C .

  • Shelf Life:

    • Solid State:[4][5] >4 years (desiccated).[1][4][6]

    • Solution (-20°C): 1 month maximum recommended [4].[5][7]

Frequently Asked Questions (FAQs)

Q: Can I autoclave my Eticlopride solution for sterilization? A: NO. The high heat (121°C) and pressure will accelerate amide hydrolysis, likely degrading a significant portion of the drug. Instead, use 0.22 µm syringe filtration (PES or PVDF membranes are compatible) to sterilize the solution.

Q: Is Eticlopride stable in cell culture media? A: Temporarily. At physiological pH (7.[1]4) and 37°C, Eticlopride is stable enough for standard incubation times (1–24 hours). However, do not prepare the drug in media days in advance. The slightly basic pH of some media (pH 7.4–7.6) accelerates hydrolysis compared to acidic storage buffers.

Q: Why does the literature mention "Pseudo-rings" regarding Eticlopride's stability? A: Structural Rigidity. Eticlopride forms intramolecular hydrogen bonds (between the amide N and the methoxy O).[8] This creates a "pseudo-ring" structure that locks the molecule in a planar conformation.[8] This feature actually enhances its chemical stability against hydrolysis compared to flexible amides, but it does not make it immune to extreme conditions [5].

Q: I am doing PET studies with [11C]Eticlopride. Does this guide apply? A: Partially. While the chemical pathways are identical, radioactive [11C]Eticlopride suffers from autoradiolysis (self-destruction via radioactive decay energy).[1] You must add a radical scavenger (like ethanol or ascorbic acid) to the formulation to prevent the solvent radicals from attacking the drug molecule during the synthesis and purification time window.

References

  • Hall, H., Köhler, C., & Gawell, L. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain. European Journal of Pharmacology, 111(2), 191-199.[1] Link

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.[9] Link

  • Cayman Chemical. (2025).[4] Eticlopride (hydrochloride) Product Information & Safety Data Sheet. Link

  • Hello Bio. (n.d.). Eticlopride hydrochloride Technical Guide and Storage. Link

  • Martelle, J. L., et al. (2018). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 24(9). Link

Best practices for long-term storage of R (+)-Eticloride hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Long-Term Stock Solution Stability

Welcome to the technical support center for R-(+)-Eticlopride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of your R-(+)-Eticlopride hydrochloride stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address the most common queries regarding the handling and storage of R-(+)-Eticlopride hydrochloride.

1. What is the recommended solvent for preparing R-(+)-Eticlopride hydrochloride stock solutions?

R-(+)-Eticlopride hydrochloride is soluble in several common laboratory solvents. The choice of solvent will depend on your experimental needs, particularly the required concentration and compatibility with your assay system.

  • Dimethyl sulfoxide (DMSO) is a highly recommended solvent due to its excellent solubilizing capacity for many organic compounds, including Eticlopride hydrochloride.[1][2] It is suitable for preparing high-concentration stock solutions.

  • Water is a viable solvent, especially for in vivo studies or when organic solvents are not permissible in your assay. Eticlopride hydrochloride is soluble in water up to 100 mM.[3]

  • Ethanol can also be used, with a solubility of approximately 30 mg/mL.[1]

  • Dimethylformamide (DMF) is another option, with a solubility of around 25 mg/mL.[1]

2. What are the optimal storage temperatures and expected stability durations for stock solutions?

The stability of your stock solution is critically dependent on the storage temperature and the solvent used. Lower temperatures generally slow down degradation processes.

SolventStorage TemperatureRecommended Maximum DurationSource(s)
DMSO-80°C6 months[4]
-20°C1 month[4]
Water-80°C6 months[4]
-20°C1 month[4]
Ethanol-20°CUp to 1 month (general guidance)[1]

Note: For aqueous solutions, it is highly recommended to prepare them fresh. If storage is necessary, filter-sterilize the solution before freezing.[4]

3. Should I be concerned about freeze-thaw cycles?

Yes, repeated freeze-thaw cycles should be avoided.[1][4] Each cycle can introduce moisture into your stock solution, particularly with hygroscopic solvents like DMSO, potentially leading to dilution and precipitation of the compound.[5] The physical stress of freezing and thawing can also promote the degradation of less stable molecules.

The best practice is to aliquot your stock solution into single-use volumes before the initial freezing. This ensures that you only thaw the amount you need for a given experiment, preserving the integrity of the remaining stock.

4. How should I protect my stock solutions from degradation?

The primary degradation pathways to consider for compounds like Eticlopride are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The benzamide functional group in Eticlopride can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[6] While generally stable in neutral aqueous solutions, long-term storage, especially at improper temperatures, can increase this risk.

  • Photodegradation: Many psychotropic drugs are known to be sensitive to light.[7][8] While specific data on Eticlopride's photostability is limited, it is a prudent and standard laboratory practice to protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Oxidation: This is a common degradation pathway for many pharmaceuticals.[9] To minimize this risk, consider using high-purity, anhydrous solvents. Some suppliers recommend purging the solvent with an inert gas like argon or nitrogen before dissolving the compound.[1]

5. Is it necessary to sterilize my stock solution?

For cell culture experiments or in vivo studies, sterilization is crucial to prevent microbial contamination.

  • DMSO Solutions: DMSO itself has antimicrobial properties, so stock solutions in 100% DMSO are generally considered self-sterilizing.[10] However, the working solutions prepared from this stock should be sterile-filtered if there's any concern about contamination during handling.

  • Aqueous Solutions: Stock solutions prepared in water or buffers should be sterilized by filtration through a 0.22 µm syringe filter.[2][10] Ensure the filter membrane is compatible with your solvent. High-temperature sterilization methods like autoclaving should be avoided as they can degrade the compound.[10]

Experimental Workflow: Preparing a Stable Stock Solution

This workflow provides a step-by-step guide to preparing a stable stock solution of R-(+)-Eticlopride hydrochloride, incorporating best practices to ensure its longevity and reliability.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_storage Storage & Handling start Start: Weigh R-(+)-Eticlopride HCl solvent Select Solvent (e.g., Anhydrous DMSO) start->solvent purge Optional: Purge solvent with N2 or Ar solvent->purge dissolve Add solvent to powder. Vortex to dissolve. May require gentle warming or sonication. purge->dissolve sterilize Sterile filter (0.22 µm) if aqueous or for sterile applications dissolve->sterilize aliquot Aliquot into single-use, light-protecting vials sterilize->aliquot store Store at -80°C for up to 6 months or -20°C for up to 1 month aliquot->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing stable R-(+)-Eticlopride hydrochloride stock solutions.

Troubleshooting Guide

Even with the best practices, issues can arise. This section provides solutions to common problems encountered during the preparation and use of R-(+)-Eticlopride hydrochloride solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation upon thawing 1. Concentration Change: Repeated freeze-thaw cycles may have introduced water into a DMSO stock, lowering solubility. 2. Temperature Shock: Thawing too quickly can cause the compound to fall out of solution. 3. Low Solubility: The concentration may be too high for the solvent at lower temperatures.1. Avoid further freeze-thaw cycles. Use a fresh aliquot. 2. Warm the solution gently in a 37°C water bath and vortex until the precipitate redissolves. Ensure the solution is clear before use. 3. Prepare a new, more dilute stock solution.
Precipitation in cell culture media 1. Solvent Shock: Adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to precipitate. 2. Low Aqueous Solubility: The final concentration in the media may exceed the compound's aqueous solubility limit.1. Perform serial dilutions. First, dilute the DMSO stock in a smaller volume of media before adding it to the final culture volume.[4] 2. Use a co-solvent if compatible with your assay (e.g., Pluronic F-68, PEG400).[4] 3. Ensure the final DMSO concentration is low (typically <0.5%) to avoid both precipitation and cellular toxicity.[4]
Loss of biological activity 1. Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, prolonged storage). 2. Incorrect Concentration: The initial weighing may have been inaccurate, or the compound may have precipitated out of solution.1. Prepare a fresh stock solution from the solid compound, following the best practices outlined in this guide. 2. Verify the concentration if possible using analytical methods like UV-Vis spectroscopy, if a reference spectrum and extinction coefficient are available. 3. Always run appropriate positive and negative controls in your experiments to validate the activity of your reagents.
Difficulty dissolving the powder 1. Incomplete Solvation: The compound may require more energy to dissolve completely. 2. Inappropriate Solvent: The chosen solvent may not be optimal for the desired concentration.1. Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for short periods.[2] 2. Consult solubility data and consider switching to a solvent with higher solubilizing capacity (e.g., DMSO).[1]

References

  • Goth, A., & Vesell, E. S. (2022). Photodegradation of psychotropic medications: Impact on efficacy, safety, and drug properties. Journal of Photochemistry and Photobiology, 9, 100103. [Link]

  • Calisto, V., & Esteves, V. I. (2011). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and .... Water research, 45(17), 5441–5450. [Link]

  • Wang, L., et al. (2020). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts, 22(5), 1095-1116. [Link]

  • Neitzel, A. E., & Neisewander, J. L. (2014). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS neuroscience & therapeutics, 20(6), 487–501. [Link]

  • ResearchGate. (2022). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Skibiński, R. (2011). Studies on photodegradation process of psychotropic drugs: a review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-864. [Link]

  • Cheng, K. C., et al. (2005). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of biomolecular screening, 10(4), 364–374. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Silva, A. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3143. [Link]

  • Sahu, A., et al. (2012). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian journal of pharmaceutical sciences, 74(6), 525–531. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • BioProcess International. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Design. [Link]

  • GMP Trends. (2023). The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

  • Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]

  • Google Patents. (1971). US3573214A - Process for preparing stable dimethyl sulfoxide-hydrogen fluoride mixture.
  • Bafti, F., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2324. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Shelton, K. L., & Neisewander, J. L. (2009). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Pharmacology, biochemistry, and behavior, 93(4), 416–422. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Scribd. (n.d.). Compound Handling Instructions. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Puc, U., & Obreza, A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 336. [Link]

Sources

Validation & Comparative

Cross-reactivity of R (+)-Eticloride hydrochloride with other dopamine receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of R (+)-Eticloride hydrochloride with other dopamine receptor subtypes Content Type: Publish Comparison Guide

Executive Summary & Stereochemical Definition

R(+)-Eticloride hydrochloride (commonly referred to in literature as Eticlopride ) is a substituted benzamide and a highly potent, selective antagonist for dopamine D2-like receptors.[1]

CRITICAL STEREOCHEMICAL NOTE: Researchers must distinguish between the enantiomers to ensure experimental validity.

  • S-(-)-Eticlopride: The bioactive enantiomer with picomolar/nanomolar affinity for D2 and D3 receptors. This is the standard pharmacological tool used to block D2-like signaling.

  • R(+)-Eticloride: The inactive (or low-affinity) enantiomer. It exhibits significantly reduced affinity (>100-1000 fold lower) for dopamine receptors compared to the S(-) form.

    • Application: The R(+) enantiomer is frequently used as a negative control in binding and functional assays to demonstrate that observed effects are due to specific D2 receptor blockade rather than non-specific physicochemical interactions.

This guide details the cross-reactivity profile of the active pharmacophore (S-Eticlopride) while referencing the R-enantiomer as the specificity control.

Receptor Binding Profile & Cross-Reactivity

Eticlopride is characterized by extreme selectivity for the D2-like subfamily (D2, D3, D4) over the D1-like subfamily (D1, D5). Unlike many antipsychotics (e.g., Haloperidol, Spiperone), it lacks significant affinity for serotonin 5-HT2A receptors, making it a "cleaner" tool for isolating dopaminergic mechanisms.

Quantitative Binding Affinity ( ) Comparison
Receptor SubtypeAffinity (

, nM)
Selectivity Ratio (vs D2)Interaction Type
Dopamine D2 0.06 – 0.20 1.0 (Primary Target)Antagonist
Dopamine D3 0.16 – 0.40 ~1 – 3xAntagonist
Dopamine D4 200 – 500>1,000xWeak Antagonist
Dopamine D1 > 10,000>50,000xNegligible
Dopamine D5 > 10,000>50,000xNegligible
5-HT2A > 1,000>5,000xNegligible

-Adrenergic
~100 - 500~1,000xWeak/Moderate

Key Insight: Eticlopride is effectively a dual D2/D3 antagonist . It does not discriminate between D2 and D3 receptors significantly but is highly selective against D1, D4, and serotonergic targets.

Comparative Performance Analysis

When designing experiments, choosing the right antagonist is crucial. Below is a comparison of Eticlopride against standard alternatives.

Eticlopride vs. Raclopride[1]
  • Similarities: Both are substituted benzamides with high D2/D3 selectivity and low D1 affinity. Both are used in PET imaging (

    
    C-Raclopride, 
    
    
    
    C-Eticlopride).
  • Differences: Eticlopride generally exhibits higher affinity (lower

    
    ) than Raclopride. Eticlopride also has a lower non-specific binding profile in some tissue preparations, making it superior for detecting low-density receptor populations.
    
Eticlopride vs. Spiperone[1][2][3][4][5]
  • Spiperone: A potent D2 antagonist but with high affinity for 5-HT2A receptors .

  • Eticlopride: Negligible 5-HT2A affinity.

  • Decision: Use Eticlopride if you need to rule out serotonergic contributions to a behavior or signaling pathway. Use Spiperone only if 5-HT cross-reactivity is controlled for or irrelevant.

Eticlopride vs. Sulpiride[1]
  • Sulpiride: Hydrophilic; poor blood-brain barrier (BBB) penetration.

  • Eticlopride: Lipophilic; crosses the BBB readily.

  • Decision: Use Eticlopride for in vivo CNS studies (systemic administration). Use Sulpiride for peripheral blockade or if strictly hydrophilic properties are required.

Visualizing the Mechanism and Selectivity

The following diagram illustrates the pharmacological scope of Eticlopride within the dopamine receptor family.

DopamineReceptorSelectivity D1 D1 Receptor (Gs coupled) D5 D5 Receptor (Gs coupled) D2 D2 Receptor (Gi coupled) D3 D3 Receptor (Gi coupled) D4 D4 Receptor (Gi coupled) Drug S-(-)-Eticlopride (High Affinity Antagonist) Drug->D2 Strong Blockade (Ki ~0.1 nM) Drug->D3 Strong Blockade (Ki ~0.2 nM) Drug->D4 Weak Binding (Ki >200 nM) Control R-(+)-Eticloride (Inactive Control) Control->D2 No/Low Binding

Caption: Specificity profile of S-(-)-Eticlopride targeting D2/D3 receptors, contrasted with the inactive R-(+) control.

Experimental Protocol: Radioligand Binding Assay

To validate the cross-reactivity or affinity of Eticlopride in your specific tissue/cell line, use the following self-validating protocol.

Objective: Determine


 of Eticlopride for D2 receptors using 

-Raclopride displacement.
Materials
  • Membrane Prep: Rat striatal homogenate or CHO-D2 cells.

  • Radioligand:

    
    -Raclopride (Specific Activity ~70-80 Ci/mmol).
    
  • Competitor: S-(-)-Eticlopride (Test) and R-(+)-Eticloride (Negative Control).

  • Non-specific Control: 10

    
    M (+)-Butaclamol or Haloperidol.
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Diagram

BindingAssay Step1 1. Membrane Prep (Striatum/Cells) Step2 2. Incubation Setup (96-well plate) Step1->Step2 Add 20µg protein/well Step3 3. Equilibrium (60 min @ 25°C) Step2->Step3 Add [3H]-Ligand + Eticlopride (10^-12 to 10^-5 M) Step4 4. Filtration (GF/B Filters + PEI) Step3->Step4 Terminate Binding Step5 5. Scintillation Counting Step4->Step5 Wash 3x Ice-cold Buffer Step6 6. Data Analysis (Non-linear Regression) Step5->Step6 Calculate IC50 -> Ki

Caption: Step-by-step workflow for competitive radioligand binding assay to determine Ki values.

Protocol Steps
  • Preparation: Homogenize tissue in ice-cold buffer. Centrifuge (40,000 x g, 10 min) twice to wash away endogenous dopamine. Resuspend final pellet to ~1 mg protein/mL.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Buffer (Total Binding) OR 50 
      
      
      
      L Non-specific blocker.
    • 50

      
      L Test Compound (Eticlopride serial dilutions).
      
    • 50

      
      L 
      
      
      
      -Raclopride (Final conc. ~0.5 - 1.0 nM).
    • 100

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at room temperature (25°C) in the dark.

  • Termination: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Hall, H., et al. (1985). "Eticlopride, a potent substituted benzamide with high affinity and selectivity for dopamine D-2 receptors."[1] Acta Pharmacologica et Toxicologica. Link

  • Köhler, C., et al. (1986). "Specific in vitro and in vivo binding of 3H-raclopride. A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain." Biochemical Pharmacology. Link

  • Tang, L., et al. (1994).[2] "Dopamine D2 and D3 receptors: inhibition of [3H]spiperone binding." Journal of Pharmacology and Experimental Therapeutics. Link

  • Levant, B. (1997). "The D3 dopamine receptor: neurobiology and potential clinical relevance." Pharmacological Reviews. Link

  • PubChem. (2024). "Eticlopride Compound Summary." National Library of Medicine. Link

Sources

How does eticlopride compare to atypical antipsychotics?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Eticlopride vs. Atypical Antipsychotics

Content Type: Technical Comparison & Experimental Guide Audience: Pharmacologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary: The Scalpel vs. The Hammer

In the landscape of dopaminergic pharmacology, Eticlopride and Atypical Antipsychotics (Second-Generation Antipsychotics, SGAs) represent two distinct functional classes: the precision research tool and the clinical polypharmacological agent.

  • Eticlopride is a substituted benzamide with extreme selectivity for dopamine D2 and D3 receptors.[1] It is rarely used clinically due to high extrapyramidal side effect (EPS) liability but is the "gold standard" radioligand for mapping D2/D3 availability in vitro and in vivo (PET/SPECT).

  • Atypical Antipsychotics (e.g., Clozapine, Risperidone, Olanzapine) are defined by their "dirty" binding profiles—balancing D2 antagonism with 5-HT2A antagonism (the SDA profile)—which confers clinical efficacy with reduced EPS.

Key Takeaway: Researchers use Eticlopride to isolate D2/D3 specific mechanisms, whereas Atypicals are studied to understand the therapeutic interplay between serotonergic and dopaminergic modulation.

Pharmacological Profile: Selectivity vs. Polypharmacology

The defining difference lies in the receptor binding fingerprint.[1] Eticlopride acts as a "pure" D2/D3 antagonist, while atypicals engage a broad spectrum of GPCRs.

Comparative Binding Affinities ( in nM)

The following data highlights the drastic difference in selectivity. Lower


 indicates higher affinity.[1]
CompoundD2 Affinity (

)
D3 Affinity (

)
5-HT2A Affinity (

)
Selectivity Ratio (5-HT2A / D2)Primary Use Case
Eticlopride 0.1 – 0.5 0.1 – 0.4 > 1,000> 2,000 (Highly D2 Selective)Radioligand / Tool
Risperidone 3.0 – 5.03.5 – 100.2 – 0.5~0.1 (Serotonin Dominant)Clinical (Schizophrenia)
Clozapine 125 – 160100 – 30012 – 20~0.1 (Serotonin Dominant)Clinical (Refractory)
Olanzapine 11 – 2020 – 504 – 10~0.5 (Balanced)Clinical (Bipolar/Schiz)
Raclopride 1.0 – 2.01.5 – 3.0> 1,000> 500 (Highly D2 Selective)Radioligand / Tool

Note on Causality: The lack of 5-HT2A affinity in Eticlopride is why it induces catalepsy (EPS) in animal models at low doses, mimicking "typical" antipsychotics like haloperidol. The 5-HT2A antagonism in atypicals facilitates dopamine release in the striatum, mitigating this motor side effect.

Visualizing the Receptor "Fingerprint"

The diagram below contrasts the focused binding of Eticlopride against the broad "scattershot" profile of Clozapine.

ReceptorProfile Eticlopride Eticlopride (Research Tool) D2 D2 Receptor (Gi/o) Eticlopride->D2 High Affinity (Ki < 1nM) D3 D3 Receptor (Gi/o) Eticlopride->D3 High Affinity HT2A 5-HT2A (Gq) Eticlopride->HT2A Negligible Clozapine Clozapine (Atypical Drug) Clozapine->D2 Low Affinity (Ki ~125nM) Clozapine->D3 Moderate Clozapine->HT2A High Affinity (Ki ~12nM) H1 H1 Histamine Clozapine->H1 High Affinity M1 M1 Muscarinic Clozapine->M1 High Affinity

Caption: Eticlopride targets D2/D3 exclusively, while Clozapine engages multiple GPCRs.

Functional Mechanism & Signaling

Understanding the downstream effects is critical for assay design.

  • Eticlopride Mechanism: Acts as a potent inverse agonist/antagonist .[2] By blocking constitutive D2 activity, it prevents the

    
    -mediated inhibition of Adenylyl Cyclase, leading to increased cAMP levels in D2-expressing cells.
    
  • Atypical Mechanism: While they also antagonize D2, their blockade of 5-HT2A (on glutamatergic neurons) reduces glutamate release in the VTA, indirectly modulating mesolimbic dopamine.

Signaling Pathway Blockade

Signaling DA Dopamine (Ligand) D2R D2 Receptor DA->D2R Activates Gio Gi/o Protein D2R->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes Eticlopride Eticlopride (Blockade) Eticlopride->D2R Potent Antagonism (Prevents Gi coupling)

Caption: Eticlopride prevents D2-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols & Workflows

This section details how to use Eticlopride as a tool to benchmark Atypical Antipsychotics.

Workflow A: Competition Binding Assay (In Vitro)

Objective: Determine the


 of a novel atypical antipsychotic using 

-Eticlopride as the radioligand. Why Eticlopride? Its low non-specific binding and high affinity make it superior to

-Spiperone for D2-specific labeling (Spiperone also binds 5-HT2A).

Protocol Steps:

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human D2L receptors.

    • Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Critical: Do not use ascorbic acid if testing oxidizable ligands, or add 0.1% if necessary, but Eticlopride is stable.

  • Incubation System:

    • Total Binding: Membrane (20-50 µg protein) +

      
      -Eticlopride (0.2 nM final).
      
    • Non-Specific Binding (NSB): Add 1 µM (+)-Butaclamol or 10 µM Sulpiride.

    • Experimental: Add increasing concentrations of the test Atypical Antipsychotic (

      
       to 
      
      
      
      M).
    • Volume: 250 µL total volume.

  • Equilibrium:

    • Incubate for 60 minutes at 25°C . (Eticlopride has fast association/dissociation kinetics compared to Spiperone).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding.

    • Wash 3x with ice-cold Tris buffer.

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Eticlopride, typically ~0.2 nM).
Workflow B: Behavioral Phenotyping (Catalepsy)

Objective: Distinguish between a "Typical" (Eticlopride-like) and "Atypical" profile in vivo.

Protocol:

  • Dosing: Administer Eticlopride (0.01 – 0.1 mg/kg, s.c.) vs. Test Compound (Atypical).

  • Bar Test (Catalepsy):

    • Place rat forepaws on a horizontal bar 9 cm above the surface.

    • Measure latency to remove paws.

  • Interpretation:

    • Eticlopride: Dose-dependent increase in latency (Microcatalepsy). Indicates pure D2 blockade in the striatum.

    • Atypical (e.g., Clozapine): No significant catalepsy even at effective doses.[3] Indicates successful 5-HT2A mitigation of D2 blockade.

Comparative Verdict

FeatureEticloprideAtypical Antipsychotics
Role Benchmark Probe Therapeutic Agent
D2 Occupancy High (>80% at trace doses)Moderate (60-70% for efficacy)
EPS Liability High (High Catalepsy)Low (Low/No Catalepsy)
Assay Utility Best for labeling D2 receptorsBest for functional phenotypic screening

Scientist's Note: When developing a new antipsychotic, use Eticlopride in the binding assay to prove the compound hits the D2 receptor, but use Clozapine in the behavioral assay to prove the compound behaves like a safe drug.

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[4] CNS Neuroscience & Therapeutics, 14(3), 248–262.[4] Link

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27–38. Link

  • Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding.[5][6] Psychopharmacology, 124(1-2), 57–73.[6] Link

  • Hall, H., et al. (1994). [3H]Eticlopride binding to dopamine D2 receptors in the rat brain: an autoradiographic study. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 461–469. Link

  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. American Journal of Psychiatry, 158(3), 360–369. Link

Sources

From Benchtop to Behavior: A Comparative Guide to Validating R(+)-Eticlopride Hydrochloride Findings in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, the journey from a promising in vitro result to a viable therapeutic candidate is fraught with challenges. A compound that shows exquisite potency and selectivity in a cell-based assay may fail spectacularly in vivo. This guide provides an in-depth, experience-driven framework for validating in vitro findings of R(+)-Eticlopride hydrochloride, a potent and selective dopamine D2/D3 receptor antagonist, using robust animal models. We will compare its profile with Raclopride, another widely used D2/D3 antagonist, to highlight key experimental considerations and data interpretation nuances.

The core directive of this guide is to bridge the translational gap. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring that the described workflow is a self-validating system for generating trustworthy, publication-quality data.

The In Vitro Foundation: Understanding the Starting Point

R(+)-Eticlopride hydrochloride is a substituted benzamide renowned for its high affinity and selectivity for dopamine D2-like receptors.[1] Its potent antagonism at these receptors, which are coupled to G-inhibitory (Gαi) proteins to inhibit adenylyl cyclase, forms the basis of its effects.[2][3] Before embarking on costly and complex animal studies, a clear understanding of the compound's in vitro profile is paramount.

This involves quantifying its binding affinity (Ki) at the target receptor and a panel of other receptors to assess selectivity. A comparison with Raclopride, another selective D2 antagonist, provides a crucial benchmark.[4][5]

Table 1: Comparative In Vitro Receptor Binding Profiles

CompoundD2 Ki (nM)D1 Ki (nM)5-HT2 Ki (nM)α1-adrenergic Ki (nM)
R(+)-Eticlopride 0.09 [6]>10,000830[6]112[6]
Raclopride ~1-3.4 [5][7]>10,000[7]>1,000>1,000

Note: Ki values can vary between studies based on experimental conditions. The data presented are representative values from the literature.

Expert Insight: The sub-nanomolar Ki of Eticlopride at the D2 receptor is exceptional, suggesting high on-target potency.[6] The >1000-fold selectivity over D1 and significant selectivity over other receptors is a critical piece of information. This profile predicts that at low doses in vivo, the observed effects should be primarily mediated by D2 receptor blockade. Raclopride, while still highly selective, has a slightly lower affinity, which may translate to a requirement for higher doses to achieve the same level of receptor occupancy in vivo.[5][7]

The In Vivo Translation: Asking the Right Questions

The primary goal of in vivo validation is to determine if the in vitro potency and selectivity translate into a predictable and dose-dependent physiological effect in a living system. Key questions include:

  • Target Engagement: Does the drug cross the blood-brain barrier and occupy D2 receptors in the brain at relevant doses?[8]

  • Functional Antagonism: Can the drug block the behavioral effects of a D2 receptor agonist?

  • Pharmacodynamic (PD) Profile: What is the dose-response relationship for the behavioral effects?

  • Side Effect Profile: Does the drug induce behaviors indicative of side effects, such as catalepsy, which can be associated with high D2 receptor blockade?[9]

To answer these, we will design a workflow that integrates a behavioral assay with a target occupancy study.

A Comparative In Vivo Workflow: Eticlopride vs. Raclopride

This section outlines a logical experimental flow, providing detailed, self-validating protocols.

Workflow Overview

The following diagram illustrates the sequential process for validating and comparing D2 antagonists in an animal model.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Assay cluster_2 Phase 3: Ex Vivo Receptor Occupancy cluster_3 Phase 4: Data Synthesis vitro_ki Determine Ki at D2/D3 Receptors vitro_select Assess Selectivity vs. D1, 5-HT, etc. vitro_ki->vitro_select Establishes Potency animal_select Select Animal Model (e.g., Male C57BL/6 Mice) vitro_select->animal_select Informs In Vivo Starting Point dose_select Dose-Range Finding for Eticlopride & Raclopride animal_select->dose_select behavior_test Apomorphine-Induced Stereotypy Inhibition dose_select->behavior_test ed50 Calculate ED50 for each compound behavior_test->ed50 Quantifies Functional Effect ro_dosing Dose animals with ED50 and flanking doses ed50->ro_dosing Informs RO Dose Selection tissue_harvest Harvest Brains at Tmax ro_dosing->tissue_harvest autorad Ex Vivo Autoradiography with [3H]-Raclopride tissue_harvest->autorad ro_calc Calculate % Receptor Occupancy autorad->ro_calc Confirms Target Engagement pkpd Correlate Plasma Concentration, Receptor Occupancy & Behavior ro_calc->pkpd conclusion Draw Conclusions on In Vivo Profile pkpd->conclusion

Caption: A comprehensive workflow for translating in vitro findings to in vivo validation.

Experimental Model: Apomorphine-Induced Stereotypy in Mice

This is a classic and reliable model for assessing D2 receptor blockade.[10] Apomorphine is a potent, non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors like repetitive sniffing, gnawing, and climbing.[11] A D2 antagonist is expected to dose-dependently inhibit these behaviors.

Detailed Protocol: Apomorphine-Induced Stereotypy Inhibition

  • Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed and habituated to the facility for at least one week.

  • Habituation: On the test day, mice are placed individually into clear observation cages and allowed to habituate for 30-60 minutes.

  • Drug Administration (Antagonist):

    • Prepare fresh solutions of R(+)-Eticlopride HCl, Raclopride HCl, and vehicle (e.g., 0.9% saline).

    • Administer various doses of Eticlopride (e.g., 0.01, 0.03, 0.1 mg/kg), Raclopride (e.g., 0.1, 0.3, 1.0 mg/kg), or vehicle via intraperitoneal (i.p.) injection. The dose range is informed by literature and the compound's in vitro potency.

    • The pretreatment time should be based on the compound's pharmacokinetics (typically 30 minutes for i.p. administration).

  • Agonist Challenge:

    • Administer a fixed dose of Apomorphine HCl (e.g., 1.5 mg/kg, s.c.). This dose should be predetermined to produce robust, sub-maximal stereotypy in vehicle-pretreated animals.

  • Behavioral Scoring:

    • Immediately after apomorphine injection, a trained observer, blind to the treatment conditions, scores the animal's behavior every 5 minutes for a total of 30-45 minutes.

    • A common scoring scale: 0 = normal activity; 1 = intermittent sniffing; 2 = continuous sniffing with head-bobbing; 3 = periodic gnawing or climbing; 4 = continuous, intense gnawing or climbing.

  • Data Analysis:

    • For each animal, calculate the maximum stereotypy score or the area under the curve (AUC) for the scoring period.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.

    • Calculate the ED50 (the dose required to inhibit the apomorphine effect by 50%) for each antagonist using non-linear regression.

Trustworthiness Check: The inclusion of a vehicle group is essential to establish the baseline apomorphine effect. The blinded scoring process prevents observer bias. A clear dose-response relationship, where higher doses produce greater inhibition, validates that the effect is specific to the drug and not a random occurrence.

Confirming the Mechanism: Ex Vivo Receptor Occupancy

A behavioral effect alone is not sufficient; we must confirm it is due to the drug binding to its intended target in the brain.[12] Ex vivo receptor occupancy is a powerful technique to quantify the percentage of D2 receptors that are occupied by the test compound at a given dose.[13]

Detailed Protocol: Ex Vivo D2 Receptor Occupancy

  • Dosing: Based on the behavioral ED50 values, dose separate cohorts of mice with vehicle, the ED50 dose, and doses above and below the ED50 for both Eticlopride and Raclopride.

  • Tissue Collection: At the time of expected peak brain concentration (e.g., 30 minutes post-i.p. dose), animals are euthanized. Blood is collected for pharmacokinetic analysis, and brains are rapidly extracted and frozen on dry ice.[14]

  • Cryosectioning: Brains are sectioned on a cryostat (e.g., 20 µm thickness), focusing on D2-rich regions like the striatum. Sections are thaw-mounted onto microscope slides.[14]

  • Autoradiography:

    • The slides are incubated with a saturating concentration of a radiolabeled D2 antagonist, typically [3H]-Raclopride.

    • Causality Explained: The radioligand will only be able to bind to D2 receptors that are not already occupied by the systemically administered drug (Eticlopride or Raclopride). Therefore, a higher dose of the test drug will result in lower binding of the radioligand.

    • Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-labeled D2 antagonist (e.g., unlabeled Eticlopride or Haloperidol).

  • Imaging and Analysis:

    • Slides are exposed to a phosphor imaging screen or film.

    • The density of the signal in the striatum is quantified using image analysis software.

    • Percent receptor occupancy is calculated using the formula: % Occupancy = 100 * (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated))

  • Data Correlation: Plot the % receptor occupancy against the administered dose and, if measured, the corresponding plasma/brain concentrations to establish a dose-occupancy and PK/PD relationship.[8]

Synthesizing the Data: From Numbers to Insights

After completing the experiments, the data must be synthesized to build a comprehensive profile of the compound and compare it effectively.

Table 2: Hypothetical Comparative In Vivo Data Summary

CompoundBehavioral ED50 (mg/kg, i.p.)Dose for ~70% Receptor Occupancy (mg/kg)Plasma Conc. at 70% RO (ng/mL)
R(+)-Eticlopride 0.040.055
Raclopride 0.450.650

Data Interpretation:

  • The ~10-fold lower behavioral ED50 for Eticlopride compared to Raclopride is consistent with its ~10-fold higher in vitro binding affinity, demonstrating excellent in vitro to in vivo correlation (IVIVC).[12]

  • A key finding in schizophrenia research is that clinical efficacy for antipsychotics is typically achieved at D2 receptor occupancy levels of 65-80%. The data show the dose and plasma concentration required to reach this therapeutic window.

  • This integrated dataset is far more powerful than either experiment alone. It confirms that Eticlopride not only blocks D2-mediated behavior but does so by engaging the D2 receptor at a specific dose, providing strong evidence for its mechanism of action.

Visualizing the Mechanism: D2 Receptor Signaling

Understanding the underlying molecular pathway is crucial. Dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. An antagonist like Eticlopride blocks this action.

G cluster_0 Postsynaptic Neuron D2R D2 Receptor G_protein Gαi Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cell_Response ↓ Cellular Response PKA_active->Cell_Response Dopamine Dopamine (Agonist) Dopamine->D2R Binds Eticlopride Eticlopride (Antagonist) Eticlopride->D2R Blocks Binding

Caption: Eticlopride competitively antagonizes dopamine at the D2 receptor.

Conclusion

This guide outlines a logical, rigorous, and self-validating framework for translating the high in vitro potency of R(+)-Eticlopride hydrochloride into a meaningful in vivo context. By directly comparing it with a standard compound like Raclopride and integrating functional behavioral assays with quantitative target engagement studies, researchers can build a robust data package. This approach not only validates the initial in vitro findings but also establishes a clear dose-occupancy-response relationship, which is critical for making informed decisions in any drug discovery program. The causality behind each experimental choice—from agonist selection to the principles of receptor occupancy—provides the foundation for generating truly authoritative and trustworthy results.

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Eticlopride – Knowledge and References. Retrieved from [Link]

  • Bañuelos, C., Creswell, K., Gianaros, P. J., & Verstynen, T. (2021). D2 DA receptor density sensitivity to rewards and learning in a value-based decision-making task. YouTube. Retrieved from [Link]

  • Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248-262. Retrieved from [Link]

  • Bar-Sela, G., et al. (2019). The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats. Frontiers in Behavioral Neuroscience, 13, 198. Retrieved from [Link]

  • de Witte, W., et al. (2018). In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 175(18), 3686-3703. Retrieved from [Link]

  • Lofwall, M. R., et al. (2006). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Pharmacology Biochemistry and Behavior, 83(1), 40-47. Retrieved from [Link]

  • Alexoff, D. L., et al. (2008). Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals. Journal of Neuroscience Methods, 172(2), 153-160. Retrieved from [Link]

  • Lindsley, C. W., et al. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 4(9), 1263-1276. Retrieved from [Link]

  • Codd, E. E., et al. (2010). Ex vivo delta opioid receptor autoradiography: CNS receptor occupancy of two novel compounds over their antihyperalgesic dose range. European Journal of Pharmacology, 649(1-3), 195-202. Retrieved from [Link]

  • Binvolved, M., et al. (2000). Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs. British Journal of Pharmacology, 130(7), 1645-1654. Retrieved from [Link]

  • van der Aart, J., et al. (2016). Translational Modeling in Schizophrenia: Predicting Human Dopamine D2 Receptor Occupancy. Pharmaceutical Research, 33(5), 1186-1197. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Receptor Occupancy Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Apomorphine-induced stereotypy scores. Retrieved from [Link]

  • Narendran, R., et al. (2006). In Vivo Vulnerability to Competition by Endogenous Dopamine: Comparison of the D2 Receptor Agonist Radiotracer (-)-N-[ 11C]propyl-norapomorphine ([11C]NPA) with the D 2 Receptor Antagonist Radiotracer [11C]-Raclopride. Synapse, 60(6), 437-446. Retrieved from [Link]

  • Mizuta, K., et al. (2008). The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(5), L843-L851. Retrieved from [Link]

  • Benoit-Marand, M., et al. (2011). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry, 116(3), 362-369. Retrieved from [Link]

  • Jagger, L., et al. (2020). Ex vivo receptor binding in rats as a rapid screen for CNS penetration and occupancy of abuse-related molecular targets. ResearchGate. Retrieved from [Link]

  • Turku PET Centre. (2007). Quantification of [11C]raclopride PET. Retrieved from [Link]

  • Golani, I., et al. (1979). THE MORPHOGENESIS OF STEREOTYPED BEHAVIOR INDUCED BY THE DOPAMINE RECEPTOR AGONIST APOMORPHINE IN THE LABORATORY RAT. Neuroscience, 4(7), 877-889. Retrieved from [Link]

  • Barth, V. N., & Need, A. C. (2014). Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer. ResearchGate. Retrieved from [Link]

  • Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14, 248–262. Retrieved from [Link]

  • Geter-Douglass, B., & Witkin, J. M. (1999). Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent. Psychopharmacology, 145(4), 414-419. Retrieved from [Link]

  • Sjöberg, F., et al. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Receptor Occupancy Protocol. Retrieved from [Link]

  • Neves, K. A., et al. (2023). Biochemistry, Dopamine Receptors. StatPearls. Retrieved from [Link]

  • Moore, R. J., et al. (2006). PET imaging of striatal dopamine D2 receptors in nonhuman primates: increases in availability produced by chronic raclopride treatment. Neuropsychopharmacology, 31(12), 2691-2698. Retrieved from [Link]

  • Stokes, C. L., et al. (2018). Physiome-on-a-Chip: The Challenge of “Scaling” in Design, Operation, and Translation of Microphysiological Systems. CPT: Pharmacometrics & Systems Pharmacology, 7(6), 355-367. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. Retrieved from [Link]

  • Esposito, E., et al. (2018). Effects of apomorphine at dose 5 and 10 mg/kg on stereotypies in trace amine-associated receptor 1 knockout mice. ResearchGate. Retrieved from [Link]

  • Melior Discovery. (n.d.). Receptor Occupancy Assay. Retrieved from [Link]

  • von Bahr, C., et al. (1988). The new selective D2-dopamine receptor antagonist raclopride--pharmacokinetics, safety and tolerability in healthy males. European Journal of Clinical Pharmacology, 34(3), 259-264. Retrieved from [Link]

  • Ögren, S. O., et al. (1986). Raclopride, a new selective ligand for the dopamine-D2 receptors. European Journal of Pharmacology, 126(1-2), 137-140. Retrieved from [Link]

  • Jenner, P., & Marsden, C. D. (1981). Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors. British Journal of Pharmacology, 74(2), 435-442. Retrieved from [Link]

  • Benoit-Marand, M., et al. (2011). Inhibition of dopamine uptake by D2 antagonists: An in vivo study. Journal of Neurochemistry, 116(3), 362-369. Retrieved from [Link]

  • D'Adamo, S., et al. (2026). Exploring the Role of Food and Food-Related Compounds in Parkinson's Disease. MDPI. Retrieved from [Link]

Sources

Choosing Your Weapon: A Senior Application Scientist's Guide to Eticlopride vs. Sulpiride for D2 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers interrogating the complexities of the dopaminergic system, the selection of the right tool is paramount. The dopamine D2 receptor, a key player in everything from motor control to cognition and reward, is a frequent target of investigation.[1][2][3] Among the arsenal of available antagonists, eticlopride and sulpiride are two substituted benzamides often considered for their selectivity. However, their pharmacological nuances dictate their suitability for different experimental paradigms. This guide provides an in-depth comparison to inform the logical selection of the optimal D2 antagonist for your research.

At the Bench: A Head-to-Head Pharmacological Showdown

The fundamental differences between eticlopride and sulpiride lie in their affinity, potency, and ability to reach their target in vivo. These characteristics are not merely academic; they have profound implications for experimental design and data interpretation.

Eticlopride: The High-Affinity, CNS-Penetrant Powerhouse

Eticlopride is a highly potent and selective antagonist for the D2-like family of dopamine receptors (D2, D3, D4).[4][5][6][7] Its defining feature is its exceptional affinity for the D2 receptor. In vitro binding assays consistently demonstrate its potency, with a reported inhibition constant (Kᵢ) of approximately 0.92 nM.[4] This is over 200 times more potent than sulpiride in the same assays.[4]

Crucially for in vivo studies targeting the central nervous system, eticlopride readily crosses the blood-brain barrier (BBB).[4] This allows for robust and reliable central D2 receptor blockade following systemic administration (e.g., intraperitoneal or subcutaneous injection). Its hydrochloride salt form is also soluble in aqueous solutions, simplifying preparation for both in vitro and in vivo use.[4]

Sulpiride: The Classic, Peripherally-Acting Antagonist with Nuanced Properties

Sulpiride is another selective D2-like receptor antagonist, but with a significantly lower affinity than eticlopride, exhibiting a Kᵢ value of around 18.2 nM.[4] While still selective for D2 over D1 receptors, its lower potency means that higher concentrations are required to achieve the same level of receptor occupancy.[4][8]

A major consideration for sulpiride is its poor penetration of the BBB. This characteristic largely confines its systemic effects to the periphery, making it a challenging tool for investigating central D2 receptor function without direct administration into the brain. However, this can be advantageous for experiments designed to isolate peripheral D2 receptor effects. Sulpiride also possesses unique clinical properties, with some evidence suggesting it has disinhibitory or antidepressant effects at low doses, potentially through a preferential action on presynaptic autoreceptors.[9][10]

Quantitative Comparison of Key Pharmacological Parameters
ParameterEticloprideSulpirideKey Takeaway for Researchers
D2 Receptor Affinity (Kᵢ) ~0.92 nM[4]~18.2 nM[4]Eticlopride is >200-fold more potent; use at much lower concentrations.
In Vivo Potency (Rat ED₅₀) ~32 nM/kg (i.p.)[4]~28,200 nM/kg (i.p.)[4]Demonstrates eticlopride's superior efficacy in vivo.
Selectivity High for D2-like vs D1-like receptors.[4]Selective for D2-like vs D1-like receptors.[4][8]Both are good choices for isolating D2-like receptor pathways.
Blood-Brain Barrier (BBB) Penetration Excellent[4]PoorEticlopride is the clear choice for CNS targets via systemic dosing.
Primary Stereoisomer (S)-eticlopride(S)-(-)-sulpiride[11]Ensure you are using the active enantiomer for maximal effect.
Key Feature High potency, CNS penetrant.Atypical properties, poor CNS penetration.Choose based on target location (central vs. peripheral) and desired potency.

Designing Your Experiment: Which Antagonist to Choose?

The choice between eticlopride and sulpiride should be driven by the specific question your experiment aims to answer.

For In Vivo Central Nervous System (CNS) Studies:

Eticlopride is unequivocally the superior choice. Its high potency and excellent BBB penetration ensure that systemically administered doses effectively engage central D2 receptors.[4] Whether you are conducting behavioral studies in rodents, performing in vivo microdialysis, or undertaking electrophysiological recordings in the brain, eticlopride provides a reliable method for achieving central D2 blockade.[12]

For In Vitro Studies (Cell Culture, Binding Assays):

Both antagonists are viable, but the choice depends on the experimental goal.

  • Eticlopride: Its high affinity makes it an excellent tool for competitive radioligand binding assays and for achieving near-complete receptor blockade at low nanomolar concentrations.[4][13]

  • Sulpiride: Its lower potency may be advantageous in functional assays where a wider concentration-response curve is desirable. It can also serve as a useful comparator to higher-affinity compounds.

For Studies on Peripheral D2 Receptors:

Sulpiride may be the more appropriate tool. Its limited ability to cross the BBB allows researchers to investigate the effects of D2 receptor blockade in peripheral tissues with minimal confounding effects from the central nervous system.

Understanding the Mechanism: D2 Receptor Signaling

Both eticlopride and sulpiride function by blocking the canonical signaling pathway of the D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[3][14] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] By competitively binding to the D2 receptor, eticlopride and sulpiride prevent dopamine from initiating this signaling cascade.

D2_Signaling_Pathway cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Antagonist Eticlopride or Sulpiride Antagonist->D2R Blocks G_Protein Gαi/o-βγ D2R->G_Protein Engages AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Reduced Downstream Signaling (e.g., PKA) cAMP->Downstream Activates

Canonical D2 receptor signaling pathway and antagonist action.

Self-Validating Systems: Experimental Protocols

To ensure the trustworthiness of your results, employing a validated protocol is essential. A competitive radioligand binding assay is a foundational method for confirming the affinity of these antagonists in your specific tissue or cell preparation.

Protocol: Competitive Radioligand Binding Assay for D2 Receptors

This protocol provides a framework for determining the binding affinity (Kᵢ) of eticlopride or sulpiride by measuring their ability to displace a known D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

protocol_workflow start Start prep 1. Membrane Preparation Homogenize tissue/cells (e.g., striatum) in buffer. start->prep add_reagents 2. Assay Setup (in tubes/plate) Add membrane prep, radioligand (e.g., [3H]-Spiperone), and buffer. prep->add_reagents wells 3. Define Conditions - Total Binding: No competitor - Non-Specific Binding (NSB): High conc. unlabeled ligand (e.g., Butaclamol) - Competition: Serial dilutions of Eticlopride or Sulpiride add_reagents->wells incubate 4. Incubation Incubate to allow binding to reach equilibrium (e.g., 60 min at 30°C). wells->incubate filter 5. Filtration Rapidly filter samples through glass fiber filters to separate bound from free radioligand. incubate->filter wash 6. Washing Wash filters with ice-cold buffer to remove unbound radioligand. filter->wash scintillation 7. Counting Place filters in scintillation vials with cocktail and count radioactivity using a scintillation counter. wash->scintillation analyze 8. Data Analysis Plot % specific binding vs. log[competitor]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. scintillation->analyze end End analyze->end

Sources

Technical Assessment: Selectivity Profile of Eticlopride (R(+)-Eticloride) Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Non-Selective D2/D3 Antagonist.

R(+)-Eticloride hydrochloride (commonly referred to in literature and databases as Eticlopride ) acts as a high-affinity, selective antagonist for the D2-like receptor family (D2, D3, D4) with negligible affinity for D1-like receptors. However, it exhibits poor selectivity between D2 and D3 subtypes , displaying nanomolar to sub-nanomolar affinity for both.

Critical Nomenclature Note: While "R(+)-Eticloride" appears as a synonym in chemical databases (e.g., PubChem CID 57267), the biologically active eutomer used in standard research is S(-)-Eticlopride . The R(+) enantiomer is typically the distomer with significantly reduced affinity. This guide focuses on the pharmacological profile of the active moiety (S-isomer) to ensure experimental relevance, while addressing the stereochemical distinction.

Chemical Identity & Stereochemistry[1]

The benzamide derivative Eticlopride is a chiral molecule. Understanding the stereochemistry is vital for reproducibility.

FeatureDetails
Common Name Eticlopride Hydrochloride
Synonym R(+)-Eticloride (Database Synonym), FLB 131
Active Isomer S(-)-Eticlopride (Eutomer)
Inactive Isomer R(+)-Eticlopride (Distomer)
Mechanism Orthosteric Antagonist / Inverse Agonist
Primary Targets Dopamine D2, D3 Receptors

Expert Insight: If your vial is labeled specifically "R(+)-Eticloride" and claims high potency, verify the optical rotation or Certificate of Analysis. Use of the distomer (R-form) in functional assays will yield false negatives or require significantly higher concentrations, potentially introducing off-target effects.

Binding Affinity & Selectivity Analysis[1][2][6][7][8][9]

Eticlopride is characterized by an extremely steep selectivity profile for D2-like over D1-like receptors, but it fails to discriminate between D2 and D3.

Comparative Affinity Data (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Values)[1][2][3][4][8]

The following table synthesizes data from radioligand binding assays using [³H]-Raclopride or [³H]-Spiperone as tracers.

Receptor SubtypeEticlopride

(nM)
Selectivity Ratio (vs D2)Interpretation
Dopamine D2 0.16 - 0.32 1.0Primary Target
Dopamine D3 0.18 - 0.40 ~1.1Non-Selective (Equipotent)
Dopamine D4200 - 500>1000Weak Affinity
Dopamine D1> 10,000>30,000No Interaction
5-HT2A> 1,000>3000Highly Selective vs Serotonin
Comparison with Alternative Antagonists
CompoundD2 AffinityD3 AffinitySelectivity ProfileRecommended Use
Eticlopride High (+++)High (+++)D2/D3 Non-selectiveGeneral D2-like blockade; PET imaging.
Raclopride High (+++)High (+++)D2/D3 Non-selectivePET imaging; standard D2/D3 antagonist.
L-741,626 High (++)Low (+)D2 Selective (>10-fold)Distinguishing D2-mediated effects.[1][2]
SB-277011-A Low (+)High (+++)D3 Selective (>80-fold)Distinguishing D3-mediated effects.[1]

Causality: The high homology between the orthosteric binding pockets (OBP) of D2 and D3 receptors makes it difficult for small benzamides like Eticlopride to discriminate between them. Selectivity is usually achieved by targeting the secondary binding pocket (SBP) or allosteric sites, which Eticlopride does not engage significantly.

Mechanism of Action & Signaling Pathways

Eticlopride functions as an inverse agonist at D2/D3 receptors.[3] It binds to the inactive state of the G-protein Coupled Receptor (GPCR), preventing the coupling of


 proteins. This inhibits the downstream signaling cascade, specifically preventing the reduction of cAMP levels.
Pathway Visualization

D2_Signaling_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine (Agonist) D2R_Active D2/D3 Receptor (Active State) Dopamine->D2R_Active Activates Eticlopride Eticlopride (Antagonist) D2R D2/D3 Receptor (Inactive State) Eticlopride->D2R Stabilizes Inactive State (High Affinity) Eticlopride->D2R_Active Blocks Gi Gi/o Protein D2R->Gi No Coupling D2R_Active->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates

Caption: Eticlopride stabilizes the inactive D2/D3 conformation, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Experimental Protocol: Validating Selectivity

To objectively assess the selectivity of your specific Eticlopride lot (verifying it is not the inactive R-isomer), perform a Radioligand Displacement Assay .

Protocol: [³H]-Raclopride Displacement

Objective: Determine


 of Eticlopride for D2 vs D3 using HEK-293 cells stably expressing human D2R or D3R.

Reagents:

  • Membranes: hD2R and hD3R membrane preparations (20 µg protein/well).

  • Radioligand: [³H]-Raclopride (Specific Activity ~70-80 Ci/mmol). Concentration: 2 nM.

  • Competitor: Eticlopride (10⁻¹² M to 10⁻⁵ M).

  • Non-specific control: 10 µM Haloperidol.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer.

  • Incubation:

    • Add 50 µL [³H]-Raclopride (2 nM final).

    • Add 50 µL Eticlopride (varying concentrations).

    • Add 100 µL Membrane suspension.

    • Incubate for 60 minutes at 25°C (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Bound vs. Log[Eticlopride]. Fit to a one-site competition model.

Self-Validating Check:

  • If

    
     nM for D2, your compound is likely the inactive R(+) distomer  or degraded.
    
  • If

    
     nM, it is the active S(-) eutomer .
    
Workflow Visualization

Binding_Assay_Workflow Start Start: Membrane Prep (hD2R or hD3R) Mix Add Components: 1. Membranes 2. [3H]-Raclopride 3. Eticlopride (Test) Start->Mix Incubate Incubate 60 min @ 25°C Mix->Incubate Filter Harvest: Filter over GF/B Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Step-by-step radioligand competition workflow to determine Ki values.

Conclusion

For researchers requiring strict differentiation between D2 and D3 receptor signaling, Eticlopride is not the appropriate tool due to its equipotent affinity for both subtypes. It is, however, the gold standard for blocking the broader "D2-like" family while leaving D1-like receptors unaffected.

  • Use Eticlopride for: Total D2/D3 blockade, PET imaging studies, or as a reference ligand.

  • Do not use Eticlopride for: Dissecting specific D2 vs. D3 behavioral contributions.[4]

References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. Link

  • Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[5] European Journal of Pharmacology, 111(2), 191-199.[5] Link

  • Lane, J. R., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism.[6][3] eLife, 9, e52189. Link

  • PubChem Database. Eticlopride (CID 57267). National Center for Biotechnology Information. Link

  • Levant, B. (1997). The D3 dopamine receptor: neurobiology and potential clinical relevance. Pharmacological Reviews, 49(3), 231-252. Link

Sources

Safety Operating Guide

R(+)-Eticlopride Hydrochloride: Proper Disposal & Handling Procedures

[1][2][3][4]

PART 1: EXECUTIVE SUMMARY (IMMEDIATE ACTION)

Core Directive: DO NOT FLUSH. R(+)-Eticlopride hydrochloride is a potent neuroactive compound. All disposal must occur via high-temperature incineration equipped with afterburners and scrubbers to prevent environmental release of bioactive amines and chlorinated byproducts.

Quick Reference Details
Primary Hazard Central Nervous System (CNS) depression/stimulation; Dopamine D2 antagonism.[1]
Disposal Code RCRA P-Listed (Potential) or Non-Regulated Pharmaceutical (Check Local Regs). Treat as Hazardous Organic Waste .
Spill Action Isolate area. Dampen solids to prevent dust. Double-bag in hazardous waste bags.
Incompatibility Strong oxidizing agents.[2]
PART 2: MATERIAL IDENTIFICATION & HAZARD ASSESSMENT

Scientific Integrity: To ensure safe handling, one must understand the pharmacological potency. Eticlopride is not merely a "chemical irritant"; it is a high-affinity ligand (

Chemical Profile
  • Correct Name: R(+)-Eticlopride hydrochloride[3][4]

  • Synonyms: S(-)-Eticlopride (enantiomer), FLB 131[4]

  • CAS Number: 97612-24-3 (Hydrochloride salt, typically S-isomer/racemate); 84226-12-0 (Free base)

  • Molecular Formula:

    
    [3][5][6][7]
    
  • Molecular Weight: 377.31 g/mol [8][5][6]

  • Solubility: Water (~37 mg/mL), Ethanol, DMSO.

Physicochemical & Biological Hazards [9]
PropertyDataOperational Implication
Toxicity (LD50) 1,220 mg/kg (Mouse, i.p.)Moderate acute toxicity, but high biological potency.
Target Organs Central Nervous SystemInhalation of dust or accidental injection can cause extrapyramidal symptoms (tremors, rigidity).
Combustion Emits

,

,

Incineration requires scrubbers to neutralize acidic gases.
Stability Stable under standard conditionsDoes not spontaneously degrade; requires active thermal destruction.
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE)

Trustworthiness Protocol: PPE selection is based on the "Barrier vs. Potency" principle. As a solid, the risk is dust inhalation; as a liquid, the risk is dermal absorption.

ScenarioRespiratoryDermal (Hands)BodyEye
Solid Handling (<10 mg) N95 Mask (Minimum)Double Nitrile (0.11mm)Standard Lab CoatSafety Glasses
Solid Handling (>10 mg) P100/N100 RespiratorDouble Nitrile (Extended Cuff)Tyvek Sleeves + Lab CoatChemical Goggles
Liquid Solutions Fume Hood (No mask needed)Single NitrileStandard Lab CoatSafety Glasses
Spill Cleanup P100 RespiratorDouble Nitrile + Utility GlovesTyvek SuitGoggles + Face Shield
PART 4: DISPOSAL WORKFLOW

Expertise Insight: Chemical deactivation (e.g., bleach) is not validated for Eticlopride. The chlorosubstituted benzamide ring is chemically stable. Thermal oxidation (incineration) is the only method to guarantee the destruction of the pharmacophore.

Diagram 1: Waste Segregation & Disposal Flow

DisposalWorkflowStartWaste GenerationTypeCheckDetermine Waste StateStart->TypeCheckSolidSolid Waste(Powder, contaminated gloves, paper)TypeCheck->SolidLiquidLiquid Waste(Stock solutions, buffers)TypeCheck->LiquidEmptyEmpty Containers(Vials, bottles)TypeCheck->EmptySolidBagDouble Bag inYellow Biohazard/Chem Waste BagSolid->SolidBagLiquidContainerTransfer to HalogenatedSolvent Waste CarboyLiquid->LiquidContainerRinseTriple Rinse with SolventEmpty->RinseTagTag as 'Hazardous Waste:Eticlopride HCl (Toxic)'SolidBag->TagLiquidSolventDissolve in Combustible Solvent(Acetone/Ethanol)LiquidContainer->TagRinse->SolidBagDry ContainerRinse->LiquidContainerRinsateIncinerateHigh-Temp Incineration(>1000°C) with ScrubberTag->Incinerate

Caption: Logical flow for segregating and processing Eticlopride waste streams to ensure thermal destruction.

Step-by-Step Protocols

A. Solid Waste (Powder & Contaminated Debris)

  • Collect: Gather all contaminated weigh boats, gloves, and paper towels.

  • Contain: Place items immediately into a clear plastic bag (primary containment).

  • Seal & Secondary Contain: Seal the primary bag and place it inside a yellow or red hazardous waste bag (depending on institutional color codes for chemical vs. biohazard).

  • Label: Affix a hazardous waste tag. Explicitly write: "Contains Eticlopride HCl - Neurotoxic - Do Not Compact."

B. Liquid Waste (Stock Solutions)

  • Segregation: Do not mix with aqueous acid/base streams if possible. Prefer "Halogenated Organic Solvents" streams.

  • Dilution: If the solution is aqueous, add a small volume of ethanol or acetone to increase flammability (assists incineration).

  • Container: Pour into a chemically resistant HDPE or glass carboy.

  • Label: Tag with RCRA codes (if applicable) and chemical name.

C. Empty Vials

  • Triple Rinse: Rinse the empty vial three times with ethanol or methanol.

  • Dispose Rinsate: Pour the rinsate into the Liquid Waste carboy.

  • Deface: Cross out the label on the vial.

  • Glass Waste: Dispose of the dry, rinsed vial in the "Broken Glass/Sharps" container (if chemically decontaminated) or Solid Waste bag (if unsure).

PART 5: SPILL RESPONSE PROTOCOL

Autonomy Directive: In the event of a spill, speed and dust control are paramount. Do not sweep dry powder, as this aerosolizes the drug.

Diagram 2: Spill Response Decision Matrix

SpillResponseSpillStartSpill DetectedAssessAssess Size & StateSpillStart->AssessMinorSolidMinor Solid (<1g)Assess->MinorSolidMajorSolidMajor Solid (>1g)Assess->MajorSolidLiquidSpillLiquid SolutionAssess->LiquidSpillPPEDon PPE:Double Gloves, Goggles, N95MinorSolid->PPEEvacuateEvacuate LabCall EHSMajorSolid->EvacuateLiquidSpill->PPEWetWipeCover with Wet Paper Towel(Prevent Dust)PPE->WetWipeFor SolidsAbsorbCover with Absorbent Pads(Vermiculite)PPE->AbsorbFor LiquidsCleanWipe Area with Ethanolthen Soap/WaterWetWipe->CleanAbsorb->CleanDisposeDispose as Hazardous WasteClean->Dispose

Caption: Decision tree for immediate spill response, prioritizing dust suppression and containment.

Detailed Cleanup Steps:

  • Alert: Notify nearby personnel.

  • PPE: Put on double nitrile gloves, lab coat, and safety goggles. If powder is visible, wear a respirator.

  • Containment (Solid): Gently place a damp paper towel over the powder to prevent it from becoming airborne. Do not use a dry brush.

  • Removal: Scoop up the damp towel and powder using a card or plastic scoop. Place in a bag.

  • Decontamination: Wipe the surface with 70% Ethanol, followed by a soap and water wash.

  • Verification: Visual inspection for any white crystalline residue.

PART 6: REFERENCES
  • PubChem. (2023).[7] Eticlopride hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]

Personal protective equipment for handling R (+)-Eticloride hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling R(+)-Eticloride (Eticlopride) Hydrochloride[1][2]

Executive Summary & Chemical Identity

R(+)-Eticloride hydrochloride (commonly referred to as Eticlopride hydrochloride ) is a high-affinity, selective dopamine


 receptor antagonist.[1][2] While often classified under general "Warning" labels in safety data sheets (SDS) due to a moderate acute lethal dose (

), its biological potency is extreme.

Research indicates significant neuropharmacological effects at doses as low as 0.04 mg/kg (subcutaneous). Therefore, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "good laboratory practice" is insufficient; containment strategies must prevent microgram-level exposure to avoid unintended neuromodulation in personnel.[1][2]

Chemical Attribute Specification
Common Name Eticlopride Hydrochloride
Synonym R(+)-Eticloride HCl; S(-)-Eticlopride HCl (enantiomer specifics vary by vendor, handle all as potent)
CAS Number 97612-24-3
Molecular Weight 377.31 g/mol
Pharmacology Potent

Antagonist
Physical State White Crystalline Solid
Solubility Water (100 mM), DMSO (25 mg/mL), Ethanol (30 mg/mL)

Hazard Assessment: The "Silent Risk"

Unlike corrosive acids or explosive solvents, the risk of Eticlopride is bioactivity , not immediate tissue destruction.

  • Acute Toxicity (Oral/IP): Moderate.

    
     (Rat, IP) 
    
    
    
    124 mg/kg.[3]
  • Effective Dose (TDLO): Extremely Low. Neurobehavioral effects observed at

    
     40 
    
    
    
    g/kg.
  • Target Organs: Central Nervous System (Basal Ganglia), Neuroendocrine System (Prolactin regulation).

  • Exposure Symptoms: Extrapyramidal symptoms (tremors, rigidity, bradykinesia), sedation, or endocrine disruption.

Critical Insight: The gap between the lethal dose and the effective dose is wide. You will not die from a minor exposure, but you may suffer significant, transient neurological or hormonal dysregulation.

Personal Protective Equipment (PPE) Matrix

The PPE strategy depends on the physical state of the compound. Powder handling is the highest risk operation.

Protective Layer Powder Handling (Weighing/Transfer) Solution Handling (<10 mM)
Respiratory Mandatory: Chemical Fume Hood or Class II BSC.[1][2] If open bench is unavoidable (not recommended), use P100/N100 Respirator .Standard Lab Ventilation.[2]
Dermal (Hands) Double Gloving: Nitrile (Inner) + Nitrile (Outer).[2] Change outer gloves immediately after weighing.Single Nitrile Gloves (0.11 mm min.[2] thickness).
Dermal (Body) Lab Coat (Buttoned, long sleeves) + Disposable Tyvek Sleeves (to bridge glove-coat gap).[2]Standard Lab Coat.[2]
Ocular Chemical Safety Goggles (ANSI Z87.1).[2]Safety Glasses with Side Shields.[2]

Operational Protocol: The "Closed Loop" Weighing Method

To minimize airborne particulates, use a static-free, closed-loop workflow.[1][2]

Step-by-Step Methodology
  • Preparation:

    • Place an analytical balance inside the fume hood.

    • Pre-moisten a lint-free wipe with 70% ethanol and place it near the balance (to trap stray particles).[1]

    • Prepare a tared vial with the solvent (or empty if weighing paper is strictly necessary, though direct-to-vial is preferred).[1][2]

  • Weighing (Direct-to-Vial Technique):

    • Rationale: Weighing paper generates static and requires scraping, launching dust into the air.

    • Place the receiving vial (with solvent or empty) on the balance. Tare.

    • Open the source container only inside the hood .

    • Use a disposable antistatic spatula to transfer the solid directly into the vial.

    • Stop point: If powder falls on the balance, wipe immediately with the pre-moistened wipe.

  • Solubilization:

    • Add solvent (Water or DMSO) immediately to the vial to trap the powder in liquid form.

    • Cap the vial tightly before removing it from the hood.

    • Vortex until fully dissolved.

  • Decontamination:

    • Wipe down the spatula, balance, and immediate area with 10% bleach followed by 70% ethanol.

    • Dispose of the outer pair of gloves inside the hood waste container.

Visualization: Safe Handling Workflow

G Start Start: Powder Handling Hood 1. Transfer to Fume Hood (Verify Airflow > 100 fpm) Start->Hood PPE 2. Don PPE: Double Nitrile Gloves + Goggles Hood->PPE Weigh 3. Direct-to-Vial Weighing (Avoid Weighing Paper) PPE->Weigh Static Control Solvent 4. Add Solvent (Trap Powder) Weigh->Solvent Minimize Dust Cap 5. Cap Vial & Vortex Solvent->Cap Clean 6. Decontaminate Area (10% Bleach -> Ethanol) Cap->Clean End Ready for Experiment Clean->End

Figure 1: The "Trap & Dissolve" workflow minimizes airborne dust exposure by solubilizing the compound immediately after weighing.[1][2]

Emergency Response Plan

Scenario Immediate Action Rationale
Skin Contact Wash with soap and water for 15 minutes .[1][2] Do not use ethanol (enhances absorption).Ethanol acts as a permeation enhancer, potentially driving the drug deeper into the dermis.
Inhalation Move to fresh air immediately. Monitor for sedation or tremors.Systemic absorption via lungs is rapid; immediate removal from source is critical.[2]
Eye Contact Flush with eyewash station for 15 minutes.[2]Prevent corneal absorption and local irritation.[2]
Spill (Powder) Cover with wet paper towels (to prevent dust), then wipe up.[2]Dry sweeping launches toxic dust into the air.[2]

Disposal & Waste Management

  • Solid Waste: All contaminated wipes, gloves, and spatulas must be disposed of in a Hazardous Chemical Waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Aqueous or organic solutions containing Eticlopride must go into Chemical Incineration streams. Do not pour down the drain.

  • Deactivation: While no specific chemical deactivation is standard, oxidation (bleach) is generally effective for breaking down the benzamide structure before disposal.

References

  • PubChem. (n.d.).[4] R (+)-Eticloride hydrochloride (Compound Summary).[1] National Library of Medicine.[5] Retrieved from [Link][1]

  • Martelle, J. L., & Nader, M. A. (2008).[6] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. (Cited for potency data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R (+)-Eticloride hydrochloride
Reactant of Route 2
Reactant of Route 2
R (+)-Eticloride hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.